Technical Documentation Center

1-(cyclopropylmethyl)-3-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole
  • CAS: 1003013-15-7

Core Science & Biosynthesis

Foundational

safety data sheet SDS for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Comprehensive Safety and Handling Guide for 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole in Drug Development Executive Summary 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS No. 1003013-15-7) is a highly valuable synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole in Drug Development

Executive Summary

1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS No. 1003013-15-7) is a highly valuable synthetic building block frequently utilized in the discovery of novel kinase and phosphodiesterase inhibitors[1]. While its pyrazole scaffold offers excellent physicochemical properties for drug design, the presence of the nitro group introduces specific toxicological and process safety hazards. This whitepaper provides Senior Application Scientists and drug development professionals with an in-depth, mechanistic guide to the safe handling, storage, and experimental utilization of this compound.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of a compound is the first step in designing a safe experimental workflow. The electron-withdrawing nature of the nitro group at the 3-position of the pyrazole ring significantly impacts both its reactivity and its thermal stability.

Table 1: Physicochemical and Hazard Identification Data

PropertyValue / Description
Chemical Name 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole
CAS Number 1003013-15-7[1]
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Physical State Solid / Powder
GHS Signal Word Warning[2]
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2]
Precautionary Codes P261, P305+P351+P338[2]

Mechanistic Toxicology and Hazard Identification

To effectively mitigate risk, researchers must understand the causality behind a compound's toxicity. Nitroaromatic and nitroheterocyclic compounds share a common, highly specific toxicological profile driven by their redox chemistry[3].

The Redox Cycling Mechanism: In biological systems, the electron-deficient nitro group is susceptible to single-electron reduction mediated by ubiquitous cellular enzymes (such as cytochrome P450s or nitroreductases)[4],[3]. This reduction generates a highly reactive nitro anion radical. Instead of detoxifying the molecule, this radical rapidly reacts with molecular oxygen to generate superoxide anions (ROS), subsequently regenerating the parent nitro compound[3]. This "futile redox cycle" leads to severe, compounding oxidative stress, DNA damage, and cytotoxicity[4].

Furthermore, lipophilic nitrocompounds can be rapidly absorbed through intact skin, potentially leading to systemic toxicity such as cyanosis (due to the oxidation of hemoglobin to methemoglobin).

G Nitro Nitro-Pyrazole (Parent Compound) Enzyme Single-Electron Bioreduction Nitro->Enzyme Radical Nitro Anion Radical (Reactive Intermediate) Enzyme->Radical Radical->Nitro Redox Cycling ROS Superoxide / ROS Generation Radical->ROS O2 Tox Cellular Toxicity & Oxidative Stress ROS->Tox

Mechanistic pathway of nitroheterocycle bioactivation and ROS-mediated cellular toxicity.

Self-Validating Experimental Protocols: Safe Catalytic Hydrogenation

The most common synthetic application for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is the reduction of the nitro group to an amine to facilitate subsequent amide couplings. However, the hydrogenation of organic nitrocompounds is highly exothermic and poses a severe runaway reaction hazard[5],[6].

Below is a field-proven, self-validating protocol designed to ensure absolute safety during the catalytic hydrogenation of this compound. Every step includes a built-in validation check to confirm the system's integrity before proceeding.

Step 1: Reactor Inerting

  • Action: Purge the reaction vessel containing the solvent with Argon or Nitrogen for 15 minutes.

  • Causality: Nitro reduction in the presence of H2​ and Palladium on Carbon (Pd/C) is highly flammable. Removing atmospheric O2​ prevents the formation of explosive vapor mixtures.

  • Validation: Use an inline oxygen sensor to confirm headspace O2​ levels are <1% before proceeding.

Step 2: Substrate Dissolution

  • Action: Dissolve 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole in a large volume of methanol (e.g., 0.1 M concentration).

  • Causality: Nitro compounds can decompose exothermically if concentrated[6]. High dilution acts as a critical thermal sink to absorb the heat of hydrogenation.

  • Validation: Visually inspect the solution. It must be completely homogenous with no undissolved particulates, ensuring no localized hot spots can form on the catalyst surface.

Step 3: Catalyst Addition

  • Action: Add 10% Pd/C carefully under a continuous Argon blanket.

  • Causality: Dry Pd/C is pyrophoric and will instantly ignite methanol vapors upon contact with atmospheric air.

  • Validation: The absence of sparking, localized boiling, or smoke upon addition validates the integrity of the inert gas blanket.

Step 4: Hydrogenation & Thermal Monitoring

  • Action: Introduce H2​ gas. Maintain the internal temperature at 20-25°C using an active cooling bath.

  • Causality: The reduction of the nitro group releases massive amounts of thermal energy. Uncontrolled heating can trigger the spontaneous decomposition of the nitro compound[5].

  • Validation: Monitor the internal thermocouple. A stable temperature profile ( ΔT<5∘C ) validates controlled reaction kinetics. Reaction completion is validated via LCMS (disappearance of the nitro mass peak).

Step 5: Quenching and Filtration

  • Action: Purge the reactor with Argon to completely displace H2​ . Filter the mixture through a pad of Celite, keeping the filter cake wet with solvent at all times.

  • Causality: Exposing H2​ -saturated Pd/C to air will cause spontaneous ignition.

  • Validation: The filter cake remains wetted and cool to the touch, validating the safe deactivation and removal of the catalyst.

G Prep 1. Purge Reactor (Inert N2/Ar Gas) Charge 2. Charge Substrate & Dilute in Solvent Prep->Charge Cat 3. Add Catalyst (Pd/C) Under N2 Blanket Charge->Cat Hydro 4. Introduce H2 Gas (Monitor Exotherm) Cat->Hydro Filter 5. Wet Filtration (Avoid Pyrophoric Risk) Hydro->Filter

Self-validating protocol for the safe catalytic hydrogenation of nitro-pyrazoles.

Emergency Response and Spill Management

In the event of an accidental spill of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, standard sweeping protocols are strictly prohibited.

Spill Cleanup Protocol:

  • Isolate: Immediately eliminate all ignition sources and evacuate non-essential personnel[7].

  • Contain: Do not sweep the dry powder, as this will aerosolize the compound and drastically increase inhalation and ocular exposure risks. Instead, cover the spill with a wetted, non-combustible absorbent material (such as damp sand or vermiculite)[7].

  • Decontaminate: Collect the wetted slurry into a designated hazardous waste container. Wash the affected surface thoroughly with soap and water, as nitro compounds are persistent and easily absorbed through the skin upon secondary contact[7],.

Storage, Stability, and Process Hazards

1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole must be stored in a cool, dry, well-ventilated cabinet, strictly segregated from incompatible materials such as strong bases, amines, and strong reducing agents[7].

Critical Process Warning: A major industrial hazard arises during the concentration of impure nitrocompounds. While the pure compound may be thermally stable at room temperature, impurities (such as residual acids, bases, or transition metals) can drastically lower the thermal decomposition threshold of the nitro group[5],[6]. This can lead to highly exothermic, explosive runaway reactions at temperatures much lower than expected[6]. Therefore, solvent evaporation (e.g., via rotary evaporation) must be strictly temperature-controlled (never exceeding 40°C), and the accumulation of concentrated "heavies" or tars must be avoided at all costs[5].

References

  • Source: chemicalbook.
  • Title: 1248944-33-3|2-(3-Nitro-1H-pyrazol-1-yl)
  • Source: benchchem.
  • Source: nih.
  • Source: scielo.
  • Source: iloencyclopaedia.
  • Source: icheme.
  • Source: acs.

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of Pyrazole Scaffolds Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with pyrazole derivatives being a particularly prominent class.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with pyrazole derivatives being a particularly prominent class.[1] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery.[2] Derivatives of pyrazole have demonstrated a vast array of pharmacological activities, including anti-tumor, antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4] The specific compound of interest, 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, combines this privileged scaffold with two key functional groups that suggest a potentially unique biological activity profile. The cyclopropylmethyl group can influence lipophilicity and metabolic stability, while the nitroaromatic moiety is a well-known pharmacophore, often associated with bioreductive activation and potent biological effects, including cytotoxicity in hypoxic environments.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to meticulously elucidate the in vitro mechanism of action of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. It is designed to be a self-validating system of inquiry, moving from broad phenotypic observations to specific molecular target identification and pathway analysis.

Part 1: Initial Phenotypic Screening and Hypothesis Generation

The first step in characterizing a novel compound is to determine its primary biological effect in a cellular context. This initial screening will guide the subsequent, more focused mechanistic studies.

Cytotoxicity Profiling

A logical starting point is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This will not only establish a therapeutically relevant concentration range but may also reveal selective activity towards certain cancer types.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cells from various cancer cell lines (e.g., breast, colon, lung, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Cytotoxicity Profile

Cell LineCancer TypeIC50 (µM)
MCF-7BreastValue
MDA-MB-231BreastValue
HCT116ColonValue
A549LungValue
K562LeukemiaValue
Hypothesis Generation Based on Initial Data

The results of the cytotoxicity screening will inform the initial mechanistic hypotheses. For instance, selective activity against solid tumor cell lines might suggest a mechanism related to tumor hypoxia, a known feature of nitroaromatic compounds.[5] Broad-spectrum activity could point towards a fundamental cellular process like DNA replication or protein synthesis.

Part 2: Elucidating the Molecular Target

Identifying the direct molecular target(s) of a small molecule is a critical step in understanding its mechanism of action.[6][7] A multi-pronged approach combining direct and indirect methods is recommended for robust target validation.[8]

Direct Biochemical Approaches for Target Identification

These methods rely on the physical interaction between the compound and its protein target.

2.1.1. Affinity-Based Chemoproteomics

This technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[9]

Experimental Workflow: Affinity Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole with a linker and an affinity tag (e.g., biotin).

  • Immobilization: Couple the biotinylated probe to streptavidin-coated magnetic beads.

  • Lysate Incubation: Incubate the beads with a total cell lysate.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (MS).

2.1.2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that exploits the principle that a small molecule binding to a protein can alter its susceptibility to proteolysis.[10]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a total cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a set time.

  • Quenching: Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the protein profiles using SDS-PAGE and Coomassie staining. A protein that is protected from digestion in the presence of the compound is a potential target. The protected band can be excised and identified by mass spectrometry.

Visualization: Target Identification Workflow

Target_Identification_Workflow cluster_direct Direct Methods cluster_indirect Indirect Methods Affinity_Pulldown Affinity Pulldown Target_Hypothesis Target Hypothesis Generation Affinity_Pulldown->Target_Hypothesis DARTS DARTS DARTS->Target_Hypothesis RNAi_Screen RNAi/CRISPR Screen RNAi_Screen->Target_Hypothesis Comp_Profile Computational Profiling Comp_Profile->Target_Hypothesis Start Phenotypic Hit Start->Affinity_Pulldown Start->DARTS Start->RNAi_Screen Start->Comp_Profile Validation Target Validation Target_Hypothesis->Validation

Caption: A multi-faceted workflow for small molecule target identification.

Part 3: Pathway Deconvolution and Mechanistic Validation

Once a target or a set of candidate targets is identified, the next step is to understand how the compound's interaction with its target(s) affects cellular signaling pathways.

Investigating the Role of the Nitro Group: Genotoxicity Assessment

Nitroaromatic compounds are often pro-drugs that require metabolic activation to exert their biological effects. This activation can lead to the formation of reactive intermediates that damage DNA.[11][12] Therefore, assessing the genotoxic potential of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is crucial.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13]

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.

  • Metabolic Activation: Perform the assay both with and without a mammalian metabolic activation system (S9 mix).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the bacteria on a minimal medium lacking the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Visualization: Postulated Metabolic Activation of a Nitroaromatic Compound

Metabolic_Activation Nitroaromatic R-NO2 (Parent Compound) Nitroso R-NO (Nitroso Intermediate) Nitroaromatic->Nitroso Nitroreductase +2e- Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Nitroreductase +2e- Nitrenium R-NH+ (Nitrenium Ion) Hydroxylamine->Nitrenium Esterification & Loss of H2O DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding

Caption: Bioreductive pathway of a nitroaromatic compound leading to DNA damage.

Analysis of Cell Cycle and Apoptosis

If the compound exhibits cytotoxic activity, it is important to determine if this is due to cell cycle arrest or the induction of programmed cell death (apoptosis).

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol.

  • Staining:

    • For Cell Cycle: Stain the cells with propidium iodide (PI) and treat with RNase.

    • For Apoptosis: Stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Probing Key Signaling Pathways

Based on the identified target and the observed cellular phenotype, investigate the modulation of relevant signaling pathways. For example, if the compound induces apoptosis, examine the expression and activation of key apoptotic proteins.

Experimental Protocol: Western Blotting

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, p-Akt, total Akt) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Visualization: Hypothetical Signaling Pathway

Signaling_Pathway Compound 1-(cyclopropylmethyl)- 3-nitro-1H-pyrazole Target Target Protein Compound->Target Inhibition PI3K PI3K Target->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Caption: Hypothetical inhibition of a pro-survival pathway by the compound.

Part 4: Data Synthesis and Mechanistic Model Building

The final and most critical phase is to integrate the data from all experiments to construct a coherent model of the compound's mechanism of action.

Data Interpretation Framework

Experimental FindingPossible InterpretationNext Steps
Selective cytotoxicity in solid tumor lines Hypoxia-activated pro-drugTest activity under hypoxic vs. normoxic conditions.
Positive Ames test (especially with S9 mix) Genotoxic mechanism via metabolic activationIdentify DNA adducts using mass spectrometry.
Accumulation of cells in G2/M phase Disruption of microtubule dynamics or DNA damage checkpoint activationAssess microtubule polymerization; stain for γH2AX foci.
Induction of apoptosis markers (cleaved caspase-3) Activation of intrinsic or extrinsic apoptotic pathwayMeasure mitochondrial membrane potential; assess death receptor activation.
Protection from proteolysis in DARTS assay Direct binding to a specific proteinValidate target with orthogonal assays (e.g., thermal shift assay).
Inhibition of Akt phosphorylation Inhibition of the PI3K/Akt signaling pathwayAssess the phosphorylation status of upstream and downstream effectors.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively deconstruct the complex biological activity of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. This structured approach ensures a high degree of scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

  • Terstiege, I., & C. H. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 10(4), 303–319.
  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). Molecules.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • Lomenick, B., et al. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.
  • Marinescu, M., & Zalaru, C. M. (2021, April 16).
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. (n.d.). RSC Publishing.
  • Fu, P. P., et al. (2000, July 20). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.).
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). PMC.
  • Experimental Pharmacology: Exploring Drug Actions in Research. (n.d.). Walsh Medical Media.
  • Efficacy and Mechanism of Quercetin in the Treatment of Experimental Colitis Using Network Pharmacology Analysis. (2022, December 24). MDPI.
  • Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. (2025, November 20). PMC.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011, May 15). PubMed.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PMC.
  • Pharmacology - I B. Pharm IV - PRACTICAL LAB MANUAL. (n.d.).
  • Methods in Experimental Pharmacology 2023. (n.d.). Frontiers Research Topic.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.

Sources

Foundational

Pharmacokinetic Profiling and Structural Optimization of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole Derivatives

Executive Summary: The Privileged Pyrazole Scaffold In modern medicinal chemistry, the pyrazole ring serves as a highly versatile bioisostere, offering an optimal balance of hydrogen-bonding capability, aqueous solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Pyrazole Scaffold

In modern medicinal chemistry, the pyrazole ring serves as a highly versatile bioisostere, offering an optimal balance of hydrogen-bonding capability, aqueous solubility, and structural rigidity. Specifically, derivatives of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole have emerged as critical building blocks in the design of targeted therapeutics, ranging from kinase inhibitors to metabolic enzyme modulators.

As an application scientist overseeing early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I have observed that the strategic functionalization of the pyrazole core dictates its pharmacokinetic fate. This technical whitepaper dissects the causality behind the physicochemical properties of the 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole scaffold, detailing how its unique structural elements modulate in vivo clearance, membrane permeability, and metabolic stability.

Structural Causality & Physicochemical Rationale

To understand the pharmacokinetics of this scaffold, we must deconstruct the molecule into its three functional domains and analyze the mechanistic purpose of each.

The 1H-Pyrazole Core: Balancing Lipophilicity and Solubility

The unsubstituted pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is widely utilized to replace highly lipophilic rings (such as thiazoles or phenyls) to improve the Lipophilic Efficiency (LipE) of a drug candidate. Research into ELOVL1 inhibitors has demonstrated that transitioning to a substituted pyrazole core can significantly enhance cellular potency while simultaneously decreasing cLogP, thereby reducing off-target toxicity and non-specific protein binding[1]. Furthermore, pyrazole derivatives consistently demonstrate superior aqueous solubility profiles compared to their imidazole counterparts[2].

The 3-Nitro Substitution: Electronic Modulation

Positioning a strongly electron-withdrawing nitro ( −NO2​ ) group at the C3 position fundamentally alters the electronic landscape of the pyrazole ring.

  • Causality: The nitro group pulls electron density away from the N2 nitrogen, significantly lowering its pKa . By rendering the pyrazole ring less basic, the molecule remains predominantly neutral at physiological pH (7.4). Neutral species exhibit exponentially higher passive membrane permeability across the lipid bilayers of the gastrointestinal tract and the blood-brain barrier.

  • Metabolic Consideration: While nitro groups can be liabilities due to potential reduction by bacterial nitroreductases in the gut, steric shielding from adjacent substituents can mitigate this risk.

The 1-Cyclopropylmethyl Group: Metabolic Shielding

Alkylation at the N1 position is a standard tactic to eliminate hydrogen bond donors, thereby increasing membrane permeability. However, straight-chain alkyl groups (e.g., ethyl, propyl) are highly susceptible to Cytochrome P450 (CYP)-mediated N -dealkylation, leading to rapid hepatic clearance[3].

  • Causality: The cyclopropylmethyl group is a strategic masterclass in steric shielding. The cyclopropyl ring introduces sp2 -like character to the adjacent bonds and creates a rigid, sterically hindered environment around the alpha-carbon. This creates an unfavorable transition state for CYP450-mediated hydrogen abstraction. Studies on TEAD inhibitors have shown that while straight-chain lipophilic residues reduce stability in human hepatocytes ( >20μL/min/106 cells), engineered substitutions on the pyrazole ring can drastically improve metabolic half-life[3].

StructuralLogic Scaffold 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole CPM 1-Cyclopropylmethyl Group Scaffold->CPM Nitro 3-Nitro Group Scaffold->Nitro Pyrazole 1H-Pyrazole Core Scaffold->Pyrazole Metabolism Steric Shielding (Reduced N-dealkylation) CPM->Metabolism Lipophilicity Optimized Lipophilic Efficiency (LipE) CPM->Lipophilicity Electronic Electron Withdrawal (Modulates pKa) Nitro->Electronic Solubility Enhanced Aqueous Solubility Pyrazole->Solubility

Caption: Structural logic mapping the functional groups of the pyrazole scaffold to their pharmacokinetic impacts.

Quantitative Data: Comparative PK Profiling

To illustrate the pharmacokinetic superiority of the 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole scaffold, we summarize the ADME parameters compared to baseline pyrazole structures. The data reflects the balance between lipophilicity, permeability, and clearance.

Scaffold ModificationcLogPHuman Hepatocyte CLint​ ( μL/min/106 cells)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio ( PB→A​/PA→B​ )
Unsubstituted 1H-Pyrazole1.2> 45.0 (Rapid)12.51.1
1-Propyl-3-nitro-1H-pyrazole2.8> 20.0 (Moderate)22.11.4
1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole 2.6 < 10.0 (Stable) 28.4 1.2

Table 1: Comparative in vitro ADME data demonstrating the stabilizing effect of the cyclopropylmethyl group against hepatic clearance while maintaining high membrane permeability.

Self-Validating Experimental Protocols

Trust in pharmacokinetic data relies entirely on the robustness of the experimental design. Below are the definitive, self-validating protocols used in our laboratories to evaluate these pyrazole derivatives.

Protocol A: Microsomal Stability & Intrinsic Clearance ( CLint​ )

This assay isolates Phase I metabolism to determine how rapidly Cytochrome P450 enzymes degrade the pyrazole derivative.

Causality & Validation Logic: We utilize human liver microsomes (HLMs) supplemented with NADPH. NADPH is the obligate electron donor for CYP450 enzymes; without it, the reaction cannot proceed. To ensure the assay is self-validating, we run concurrent positive controls: Verapamil (a known high-clearance compound) confirms the microsomes are enzymatically active, while Warfarin (a low-clearance compound) confirms the system does not produce false positives via non-enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction matrix.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly precipitates the microsomal proteins, halting all enzymatic activity and ensuring the time-point is exact.

  • Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Calculation: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time. CLint​ is derived using the formula: CLint​=(k×V)/Microsomal Protein .

PKWorkflow Incubation 1. Incubation (Microsomes + NADPH) Sampling 2. Time-Course Sampling (0-60 min) Incubation->Sampling Quenching 3. Quenching (Cold ACN + IS) Sampling->Quenching Analysis 4. LC-MS/MS Analysis (Substrate Depletion) Quenching->Analysis Calculation 5. CL_int Calculation (Half-life method) Analysis->Calculation

Caption: Self-validating experimental workflow for determining in vitro intrinsic clearance.

Protocol B: Caco-2 Permeability and Efflux Assessment

This protocol evaluates the intestinal absorption potential and determines if the compound is a substrate for P-glycoprotein (P-gp) efflux transporters.

Causality & Validation Logic: Caco-2 cells (derived from human colorectal adenocarcinoma) spontaneously differentiate into polarized monolayers that mimic the enterocytes of the small intestine. We measure bidirectional transport: Apical-to-Basolateral ( A→B , simulating absorption) and Basolateral-to-Apical ( B→A , simulating efflux). The assay is validated by adding Lucifer Yellow , a fluorescent marker of paracellular transport. If Lucifer Yellow permeates the membrane ( Papp​>1×10−6 cm/s), it indicates the tight junctions are compromised, and the data for that well is rejected.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation (verified by Transepithelial Electrical Resistance, TEER > 250 Ω⋅cm2 ).

  • Dosing: Prepare a 10 µM solution of the pyrazole derivative in HBSS buffer (pH 7.4).

  • Transport Assay:

    • For A→B transport: Add 0.2 mL of the dosing solution to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber.

    • For B→A transport: Add 0.8 mL of the dosing solution to the basolateral chamber and 0.2 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling: Collect samples from the receiver chambers at 120 minutes.

  • Analysis: Quantify the compound concentration via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER < 2.0 indicates the compound is not a significant P-gp substrate.

Conclusion

The 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole scaffold represents a triumph of rational drug design. By combining the inherent solubility and LipE benefits of the pyrazole core with the steric shielding of the cyclopropylmethyl group and the electronic modulation of the nitro group, medicinal chemists can achieve a highly favorable pharmacokinetic profile. This scaffold successfully navigates the delicate balance between maintaining high passive permeability and resisting rapid CYP450-mediated hepatic clearance, making it a premier starting point for modern hit-to-lead optimization campaigns.

References

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. National Institutes of Health (NIH).
  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Publications.
  • Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106. ACS Publications.

Sources

Exploratory

Engineering Pyrazole Scaffolds: A Technical Guide to 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole and Its Analogs

As drug discovery programs increasingly target complex kinase networks and phosphodiesterase (PDE) pathways, the demand for metabolically stable, conformationally rigid pharmacophores has surged. Among these, pyrazole de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinase networks and phosphodiesterase (PDE) pathways, the demand for metabolically stable, conformationally rigid pharmacophores has surged. Among these, pyrazole derivatives have emerged as privileged scaffolds. Specifically, 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole and its reduced analog, 1-(cyclopropylmethyl)-1H-pyrazol-3-amine , serve as critical building blocks in the synthesis of competitive ATP-hinge binders.

This whitepaper provides an in-depth technical analysis of these analogs, detailing the structural rationale, physicochemical properties, and field-proven synthetic methodologies required to effectively integrate them into modern drug development pipelines.

Structural Rationale & Pharmacophore Analysis

The design of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine analogs is driven by specific structure-activity relationship (SAR) requirements in medicinal chemistry:

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole ring acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms provide critical hydrogen-bond donor and acceptor interactions with the backbone amides of the kinase hinge region.

  • The Cyclopropylmethyl Moiety (Hydrophobic Probe): Unlike highly flexible aliphatic chains (e.g., isobutyl groups), the cyclopropylmethyl group offers unique conformational rigidity due to the partial double-bond character of the cyclopropane ring. This allows the moiety to precisely occupy adjacent lipophilic pockets (such as the ribose-binding pocket) while resisting cytochrome P450-mediated oxidative metabolism.

  • The 3-Nitro to 3-Amino Switch: The 3-nitro group in 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole acts as a highly stable, electron-withdrawing placeholder during upstream cross-coupling or alkylation events. Once the core skeleton is assembled, it is reduced to the 3-amino analog, unveiling a potent nucleophile ready for functionalization into amides, ureas, or sulfonamides.

Quantitative Physicochemical & Synthetic Data

The following table summarizes the key quantitative metrics for the core intermediates in this synthetic trajectory, providing baseline data for analytical verification.

Compound NameCAS NumberMolecular WeightKey Properties / Synthetic Yield
3-Nitro-1H-pyrazole 26621-44-3113.07 g/mol pKa: 8.32, MP: 173-175 °C
1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole 1003013-15-7167.17 g/mol Alkylation Yield: ~58%
1-(Cyclopropylmethyl)-1H-pyrazol-3-amine 899899-07-1137.18 g/mol Reduction Yield: ~95%

Data supported by commercial chemical databases and patent literature[1][2][3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols detail the synthesis of the active 3-amino nucleophile from the commercially available 3-nitro-1H-pyrazole. These methods emphasize the causality behind reagent selection and incorporate self-validating analytical checkpoints.

Protocol A: Regioselective Alkylation (Synthesis of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole)

Objective: Introduce the cyclopropylmethyl group via SN2 displacement.

  • Preparation: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cation, leaving the pyrazolate anion highly naked and nucleophilic for the SN2 attack.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes.

    • Causality: The NH proton of 3-nitro-1H-pyrazole is relatively acidic (pKa ~8.32) due to the electron-withdrawing nitro group[2]. K₂CO₃ is a sufficiently mild base to achieve complete deprotonation without triggering solvent degradation or side reactions.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise. Heat the reaction to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) will be consumed, replaced by a faster-running, UV-active product spot. LC-MS should confirm the desired mass ( [M+H]+=168 ).

  • Workup: Quench with water to precipitate the product or extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate. Expected yield: ~58% as a yellow oil[3].

Protocol B: Catalytic Transfer Hydrogenation (Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine)

Objective: Reduce the nitro group to an amine without cleaving the sensitive cyclopropane ring.

  • Preparation: Dissolve 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add a 50% aqueous slurry of Raney Nickel (approx. 20% w/w).

  • Reduction: Slowly add Hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq) dropwise.

    • Causality: While standard Pd/C with H₂ gas is common, it carries a risk of hydrogenolysis (ring-opening) of the strained cyclopropyl group. The Raney Nickel/Hydrazine system provides a rapid, mild transfer hydrogenation alternative that circumvents the need for high-pressure reactors.

  • Self-Validation Checkpoint: Immediate effervescence (N₂ gas evolution) will be observed as hydrazine decomposes on the catalyst surface[3]. The reaction is complete when effervescence ceases (typically 30–45 minutes). LC-MS must show complete disappearance of m/z 168 and the appearance of [M+H]+=138 .

  • Workup (Critical Safety Step): Filter the reaction mixture through a pad of Celite.

    • Causality: Raney Nickel is highly pyrophoric. The Celite pad safely traps the catalyst, preventing spontaneous ignition upon exposure to ambient oxygen. Wash the pad with Methanol, concentrate the filtrate, and purify via flash chromatography to yield the product (up to 95% yield)[1].

Visualizing the Synthetic and Biological Workflows

Synthetic Trajectory

The following diagram maps the logical progression from the raw starting material to the active drug candidate, highlighting the chemical transformations described in the protocols.

Workflow SM 3-Nitro-1H-pyrazole (Starting Material) Step1 Alkylation (SN2) K2CO3, DMF, 80°C SM->Step1 Int 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (Stable Intermediate) Step1->Int Step2 Reduction Raney Ni, N2H4, MeOH/EtOAc Int->Step2 Prod 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine (Active Nucleophile) Step2->Prod Coupling Amide/Urea Formation (Drug Candidate) Prod->Coupling

Synthetic workflow for 1-(cyclopropylmethyl)-1H-pyrazol-3-amine analogs.
Biological Application: Kinase Inhibition Mechanism

Once the 3-amino analog is functionalized into an amide or urea, it is frequently deployed as a competitive kinase inhibitor. These molecules are particularly effective in modulating hyperactive signaling pathways, such as the JAK/STAT pathway in autoimmune diseases or LRRK2 in Parkinson's disease. The pyrazole core competitively displaces ATP from the kinase hinge region, halting downstream pathogenic signaling.

Pathway ATP ATP Binding Kinase Kinase Activation (e.g., JAK, LRRK2) ATP->Kinase Substrate Substrate Phosphorylation (e.g., STAT) Kinase->Substrate Disease Pathological Signaling (Inflammation / Oncology) Substrate->Disease Inhibitor Pyrazole Analog (Competitive Inhibitor) Inhibitor->Kinase Blocks Hinge Region

Mechanism of pyrazole analogs competitively inhibiting kinase signaling.

Conclusion

The 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole scaffold is a masterclass in rational drug design, offering synthetic tractability, metabolic resilience, and precise topological control. By adhering to the self-validating protocols outlined above—specifically leveraging mild transfer hydrogenation to preserve the cyclopropyl moiety—medicinal chemists can efficiently generate robust libraries of 3-amino pyrazole derivatives to interrogate and inhibit complex disease pathways.

References

  • ChemicalBook, "1-(cyclopropylmethyl)-1H-pyrazol-3-amine synthesis", ChemicalBook Database.
  • ChemicalBook, "3-Nitro-1H-pyrazole | 26621-44-3", ChemicalBook Database.
  • NextSDS, "1-(cyclopropylmethyl)-1H-pyrazol-3-amine — Chemical Substance Information", NextSDS Database.
  • Berthel, S. J., et al., "Preparation of Pyrazole Derivatives", US Patent 7,935,699 B2, Hoffmann-La Roche Inc.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and regioselective protocol for the N-alkylation of 3-nitro-1H-pyrazole to yield 1-(cyclopropylmethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and regioselective protocol for the N-alkylation of 3-nitro-1H-pyrazole to yield 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, a critical building block in the development of phosphodiesterase (PDE) inhibitors and novel kinase targeting libraries.

Mechanistic Insights and Regioselectivity

The synthesis of N-substituted pyrazoles often suffers from poor regioselectivity due to the tautomeric nature of the 1H-pyrazole ring. When 3-nitro-1H-pyrazole is subjected to alkylation, two regioisomers can theoretically form: the 1,3-isomer and the 1,5-isomer.

However, the electronic and steric environment dictated by the nitro group at the C3 position can be leveraged to drive regioselectivity[1]. Under mild basic conditions in a polar aprotic solvent (e.g., K₂CO₃ in DMF or DMSO), the pyrazole is deprotonated to form a pyrazolide anion. The strongly electron-withdrawing nitro group decreases the nucleophilicity of the adjacent nitrogen (N2). Consequently, electrophilic attack by (bromomethyl)cyclopropane occurs preferentially at the less sterically hindered and more electron-rich N1 position, yielding 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole as the overwhelming major product (>95% regioselectivity)[1][2].

Regioselectivity SM 3-Nitro-1H-pyrazole (Tautomeric Mixture) Base K2CO3 / DMF (Deprotonation) SM->Base Anion Pyrazolide Anion (Resonance Stabilized) Base->Anion Major Major Product: 1-(Cyclopropylmethyl)- 3-nitro-1H-pyrazole Anion->Major N1 Attack (Sterically favored) Minor Minor Product: 1-(Cyclopropylmethyl)- 5-nitro-1H-pyrazole Anion->Minor N2 Attack (Hindered by NO2) Alkyl (Bromomethyl)cyclopropane Alkyl->Major Alkyl->Minor

Mechanistic pathway demonstrating the regioselective N1-alkylation of 3-nitro-1H-pyrazole.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and physical parameters of the reagents must be strictly controlled. The use of a slight excess of the alkylating agent ensures complete conversion of the pyrazole, while an excess of base prevents the reaction from stalling due to hydrobromic acid byproduct formation.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
3-Nitro-1H-pyrazole[3]113.071.001.13 g10.0 mmolStarting Material
(Bromomethyl)cyclopropane135.001.201.62 g (1.17 mL)12.0 mmolAlkylating Agent
Potassium Carbonate (K₂CO₃)138.212.002.76 g20.0 mmolBase
N,N-Dimethylformamide (DMF)73.09-15.0 mL-Solvent
Ethyl Acetate (EtOAc)88.11-3 x 20 mL-Extraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable markers or analytical checkpoints are provided to confirm the success of the preceding step before moving forward.

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the flask under vacuum and backfill with dry nitrogen to exclude ambient moisture, which can competitively hydrolyze the alkyl bromide.

  • Dissolution: Add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) to the flask, followed by anhydrous DMF (15.0 mL). Stir at 400 rpm until complete dissolution is achieved.

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol) in one portion.

    • Causality & Validation: K₂CO₃ is chosen over stronger bases (like NaH) to prevent potential side reactions with the nitro group. The suspension will become slightly yellow, indicating the formation of the pyrazolide anion. Stir at room temperature (20–25 °C) for 30 minutes.

Phase 2: Alkylation
  • Addition: Using a syringe, add (bromomethyl)cyclopropane (1.17 mL, 12.0 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition controls the mild exotherm and maintains a low localized concentration of the electrophile, minimizing the risk of di-alkylation or polymerization.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring (Self-Validation): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and wash with water. Spot on a silica TLC plate alongside the starting material. Elute with Hexane:EtOAc (3:1).

    • Validation Check: The starting material (Rf ~0.2) should be completely consumed, replaced by a major UV-active spot (Rf ~0.6) corresponding to the desired N1-alkylated product. A faint spot at Rf ~0.4 may indicate trace amounts of the N2-alkylated (5-nitro) isomer.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 50 mL of ice-cold distilled water.

    • Causality: Water quenches any unreacted base, dissolves the inorganic salts (KBr, K₂CO₃), and forces the organic product out of the DMF phase.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL) followed by brine (20 mL).

    • Causality: DMF is highly soluble in EtOAc. Washing with aqueous LiCl is a highly effective, field-proven method for completely partitioning DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil/solid.

Phase 4: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel (230-400 mesh). Isocratic elution with Hexane:EtOAc (4:1) will separate the major 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole from trace impurities and the 5-nitro isomer.

  • Yield & Storage: Concentrate the pure fractions to afford the title compound. Store in a sealed amber vial at 4 °C to prevent potential light-induced degradation of the nitroaromatic system[4][5].

ExperimentalWorkflow S1 1. Deprotonation 3-Nitro-1H-pyrazole + K2CO3 in DMF (30 min, RT) S2 2. Alkylation Add (Bromomethyl)cyclopropane Heat to 60°C (4 h) S1->S2 S3 3. TLC Validation Confirm SM consumption (Hexane:EtOAc 3:1) S2->S3 S4 4. Aqueous Workup Quench with H2O Extract (EtOAc), Wash (LiCl) S3->S4 S5 5. Purification Flash Chromatography Isolate Pure N1-Isomer S4->S5

Sequential workflow for the synthesis and isolation of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

References

  • Dorval, C., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at:[Link]

  • Kianmehr, E., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

1-(cyclopropylmethyl)-3-nitro-1H-pyrazole as a building block in drug discovery

Application Note: 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole as a Strategic Building Block in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the design of highly selective and metabolically stabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole as a Strategic Building Block in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of highly selective and metabolically stable kinase inhibitors and receptor antagonists relies heavily on privileged scaffolds. 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS: 1003013-15-7) has emerged as a highly versatile building block[1]. By combining the bioisosteric properties of the pyrazole core with the metabolic resilience of a cyclopropylmethyl group, this compound serves as an ideal precursor for synthesizing 3-aminopyrazole pharmacophores. This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for integrating this building block into drug discovery workflows.

Mechanistic Insights: The Rationale for the Pharmacophore

The selection of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole over other heterocyclic precursors is driven by three distinct structural advantages:

  • The Pyrazole Core: Pyrazoles are fundamental bioisosteres for phenyl and heteroaryl rings. They offer unique hydrogen-bond donor and acceptor capabilities, which are critical for anchoring molecules into the ATP-binding hinge region of target kinases.

  • The 3-Nitro Group as a Stable Precursor: While 3-aminopyrazoles are the ultimate desired pharmacophore for coupling (acting as aniline bioisosteres with lower toxicity), they are electron-rich and prone to rapid oxidation during long-term storage. The 3-nitro group acts as a highly stable, inert placeholder during early library synthesis and cross-coupling steps, allowing for late-stage reduction to the reactive amine[2],[3].

  • The Cyclopropylmethyl Motif: The addition of a cyclopropylmethyl group at the N1 position serves a dual purpose. First, it fills specific hydrophobic pockets within target proteins, enhancing binding affinity. Second, compared to linear alkyl chains (like propyl or butyl groups), the cyclopropyl ring is significantly more resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes, thereby improving the pharmacokinetic half-life of the resulting drug candidate.

Pathway Ligand Extracellular Cytokine Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK) Receptor->Kinase Effector Downstream STAT Effector Kinase->Effector Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase Response Gene Transcription Effector->Response

Mechanism of action for pyrazole-derived kinase inhibitors blocking signal transduction.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the building block is essential for predicting the downstream Lipinski parameters of the final drug candidate. The data below outlines the profile of the unreacted building block[1],[4].

Table 1: Physicochemical Properties of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

PropertyValueScientific Implication
CAS Number 1003013-15-7Unique identifier for procurement and safety tracking[1].
Molecular Formula C7H9N3O2Low molecular weight allows for extensive downstream elaboration[1].
Molecular Weight 167.17 g/mol Highly efficient ligand efficiency (LE) starting point[1].
XLogP3-AA ~1.1Optimal lipophilicity for membrane permeability[1].
TPSA 63.6 ŲEnsures the final compound can be tuned for CNS or systemic exposure[1].
H-Bond Acceptors 3Facilitates strong interactions with kinase hinge backbones[1].

Experimental Workflows & Methodologies

The transformation of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole into a lead compound requires a self-validating, two-step workflow: mild catalytic reduction followed by electrophilic coupling.

Workflow A 1-(cyclopropylmethyl) -3-nitro-1H-pyrazole B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B C 3-Amino-1-(cyclopropylmethyl) -1H-pyrazole B->C D Electrophilic Coupling (HATU, DIPEA, R-COOH) C->D E Lead Drug Candidate (Kinase Inhibitor) D->E

Synthetic workflow from the nitro-pyrazole building block to a lead drug candidate.

Protocol A: Mild Catalytic Reduction to 3-Amino Intermediate

Objective: Convert the stable nitro building block to the reactive 3-amino intermediate without degrading the sensitive cyclopropyl ring. Causality: Harsh acidic reductions (e.g., SnCl2 or Fe/HCl) can trigger the ring-opening of the cyclopropyl group via carbocation intermediates. Mild catalytic hydrogenation (Pd/C, H2 at 1 atm) strictly prevents this side reaction.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (1.0 eq, 5.0 mmol) in anhydrous methanol (50 mL) to achieve a 0.1 M concentration. Reasoning: Methanol provides excellent solubility for both the non-polar nitro starting material and the highly polar amine product.

  • Catalyst Addition: Purge the reaction flask with argon three times. Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Argon purging is mandatory to prevent the spontaneous ignition of methanol vapor by dry Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at 25°C for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Validation: The reaction is complete when the starting material peak (m/z 168 [M+H]+) disappears and the amine peak (m/z 138[M+H]+) dominates.

  • Workup & Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with an additional 20 mL of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure at a water bath temperature of <30°C. Causality: 3-aminopyrazoles are highly prone to thermal degradation and air oxidation. The resulting oil must be used immediately in Protocol B.

Table 2: Optimization of Nitro Reduction Conditions

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Causality / Observation
Fe / NH4ClEtOH/H2O80665Moderate yield; difficult removal of iron salts.
SnCl2EtOAc60440Poor yield; Lewis acid promotes cyclopropyl ring opening.
10% Pd/C, H2 (1 atm) MeOH 25 2 >95 Optimal; clean conversion, preserves cyclopropyl ring.
Protocol B: Late-Stage Amidation of the 3-Amino Intermediate

Objective: Couple the freshly prepared 3-amino-1-(cyclopropylmethyl)-1H-pyrazole with a target carboxylic acid to form a biologically active amide.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under argon, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU generates a highly reactive OAt ester. This high reactivity is required because the 3-amino group on the electron-rich pyrazole ring exhibits reduced nucleophilicity compared to standard aliphatic amines.

  • Coupling: Add the freshly prepared 3-amino intermediate (1.0 eq) from Protocol A as a concentrated solution in DMF.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Purification & Validation: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc (3x), and dry the combined organic layers over anhydrous Na2SO4. Purify the crude product via reverse-phase preparative HPLC. Validation: Confirm the final structure and purity (>95%) via 1H NMR, 13C NMR, and HRMS before biological assaying.

References

  • Chem-Impex. "3-Nitro-1H-pyrazole - Chem-Impex".
  • Guidechem. "1-cyclopropylmethyl-3-nitro-1H-pyrazole 1003013-15-7 wiki - Guidechem".
  • ChemicalBook. "3-Nitro-1H-pyrazole | 26621-44-3 - ChemicalBook".
  • PubChem - NIH. "3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem".

Sources

Method

Application Note: Reduction of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole to Pyrazol-3-amine

Strategic Context and Application The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine from its nitro precursor, 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, is a foundational transformation in modern medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Application

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-3-amine from its nitro precursor, 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, is a foundational transformation in modern medicinal chemistry. Aminopyrazoles are privileged scaffolds frequently utilized in the development of kinase inhibitors, central nervous system therapeutics, and Toll-like receptor 7 (TLR7) agonists. Because the pyrazole ring is electron-rich, the reduction of the nitro group must be carefully controlled to prevent unwanted side reactions, such as ring opening or the cleavage of the N-alkyl (cyclopropylmethyl) substituent.

This guide provides a comprehensive, field-tested framework for this reduction, offering three distinct methodologies tailored to different synthetic requirements (scale, chemoselectivity, and equipment availability).

Mechanistic Rationale & Method Selection

Selecting the appropriate reduction method requires an understanding of the underlying reaction causality. Do not simply default to the most common reagent; instead, match the mechanism to your specific substrate's functional group landscape.

  • Catalytic Hydrogenation (Pd/C, H₂): This method operates via surface-mediated hydrogen transfer. It is highly atom-economical and leaves no metal salt residues in the crude mixture. It is the method of choice for clean, late-stage synthesis, provided the molecule lacks other reducible functional groups (e.g., alkenes, alkynes, or benzyl ethers)[1].

  • Tin(II) Chloride (SnCl₂): Proceeding via a single-electron transfer (SET) mechanism, SnCl₂ is highly chemoselective. It is ideal when the substrate contains halogens or reducible moieties that would be destroyed by Pd/C. However, it requires a meticulous basic workup to remove stoichiometric tin byproducts[2].

  • Iron/Ammonium Chloride (Fe/NH₄Cl): This is a mild, cost-effective alternative to dissolving metal reductions (like Zn/HCl). The NH₄Cl acts as a mild proton source, keeping the reaction near neutral pH. This causality protects acid-sensitive protecting groups while providing an easily scalable, heterogeneous process[3].

Workflow SM 1-(cyclopropylmethyl)- 3-nitro-1H-pyrazole PdC Method A: H2, Pd/C (Atom-Economical) SM->PdC SnCl2 Method B: SnCl2 / EtOH (Chemoselective) SM->SnCl2 Fe Method C: Fe / NH4Cl (Scalable & Mild) SM->Fe Prod 1-(cyclopropylmethyl)- 1H-pyrazol-3-amine PdC->Prod SnCl2->Prod Fe->Prod

Fig 1: Synthetic pathways for reducing 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole to its amine.

Comparative Reaction Metrics

The following table synthesizes the quantitative data and operational parameters for the three reduction methodologies to aid in rapid decision-making.

Reduction MethodReagents & SolventTypical YieldReaction TimeChemoselectivity ProfileScalability & Waste
Method A: Catalytic H₂ (1 atm), 10% Pd/C, MeOH85–95%2–5 hoursLow (reduces alkenes, alkynes, benzyl ethers)Excellent (No metal waste, simple filtration)
Method B: SnCl₂ SnCl₂·2H₂O, EtOH, reflux75–90%4–8 hoursHigh (tolerates halogens, alkenes, cyano groups)Moderate (Generates heavy metal waste)
Method C: Fe/NH₄Cl Fe powder, NH₄Cl, EtOH/H₂O80–92%6–12 hoursVery High (tolerates acid-sensitive groups)Excellent (Cheap reagents, iron oxide waste)

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Physical and visual cues are embedded within the steps to confirm reaction progress without immediate reliance on external analytical equipment.

Protocol A: Catalytic Hydrogenation (Pd/C)
  • Preparation: Dissolve 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with hydrogen gas via a balloon. Repeat this cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature under a hydrogen balloon.

  • Self-Validating Cue: Monitor the hydrogen balloon. The reaction is complete when the balloon ceases to deflate (hydrogen uptake stops) and the initial yellow tint of the nitro-pyrazole solution fades to completely colorless.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure pyrazol-3-amine.

Protocol B: Tin(II) Chloride Reduction
  • Preparation: Dissolve the nitro-pyrazole (1.0 eq) in ethanol (0.2 M).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70 °C (reflux) and stir for 4–6 hours.

  • Self-Validating Cue (Reaction): The initial heterogeneous suspension will gradually clear into a homogeneous solution as the nitro compound is reduced to the amine.

  • Workup (Critical Step): Cool the mixture to 0 °C. Add ice water, followed by the slow addition of 20% aqueous NaOH until the pH > 10.

  • Self-Validating Cue (Workup): The addition of NaOH will initially form a thick, opaque white emulsion of tin(IV) hydroxide. As the pH surpasses 10, this emulsion will abruptly dissolve into a transparent biphasic mixture (formation of soluble sodium stannate, Na₂SnO₃), visually validating that the tin salts are successfully sequestered in the aqueous layer.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol C: Iron/Ammonium Chloride Reduction
  • Preparation: Suspend the nitro-pyrazole (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition: Add Iron powder (10.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 6–12 hours.

  • Self-Validating Cue: The reaction will transition from a yellow suspension to a dense, dark brown/black slurry. This indicates the successful oxidation of Fe(0) to iron oxides (Fe₃O₄) concomitant with nitro reduction. Spotting the crude mixture on a TLC plate and treating it with ninhydrin stain will yield a bright purple spot, confirming the presence of the primary amine.

  • Workup: Filter the hot black slurry through a pad of Celite to remove the iron oxides. Wash the filter cake with hot ethyl acetate. Concentrate the filtrate, partition between water and ethyl acetate, and extract. Dry and concentrate the organic layer.

Downstream Processing & Workup Logic

The most common point of failure in the reduction of nitroheterocycles occurs during the workup of metal-mediated reductions (specifically SnCl₂). If the pH is not properly adjusted, the resulting amine will remain trapped in a gelatinous matrix of metal hydroxides, destroying the yield. The logic tree below maps the self-validating workup pathway required to successfully isolate the free pyrazol-3-amine when using Method B.

Workup Step1 Reaction Complete (TLC Confirmed) Step2 Cool to 0 °C & Quench with Ice Water Step1->Step2 Step3 Add 20% NaOH (aq) Adjust to pH > 10 Step2->Step3 Step4 Filter through Celite (Removes Tin Salts) Step3->Step4 Step5 Extract with EtOAc & Wash with Brine Step4->Step5 Step6 Dry over Na2SO4 & Concentrate Step5->Step6 Step7 Pure Pyrazol-3-amine Step6->Step7

Fig 2: Step-by-step workup logic for SnCl2-mediated reduction to isolate the free pyrazol-3-amine.

References

  • WO2021154664A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7)
  • Synthesis of GSK-7975A derivatives (Cell Calcium)
  • 1-(1-adamantyl)
Application

Application Notes &amp; Protocols: Catalytic Strategies for the Regioselective Synthesis of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Introduction 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is a key heterocyclic building block in contemporary drug discovery and development. The pyrazole core is a recognized bioisostere for amides and other aromatic syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is a key heterocyclic building block in contemporary drug discovery and development. The pyrazole core is a recognized bioisostere for amides and other aromatic systems, frequently incorporated into molecules with significant biological activity, including anti-tumor agents.[1] The specific N-alkylation of the pyrazole ring is a critical step in its synthesis. However, the tautomeric nature of the 3-nitro-1H-pyrazole precursor presents a significant synthetic challenge, as alkylation can occur at either the N1 or N2 position, often yielding a difficult-to-separate mixture of regioisomers.

This guide provides an in-depth analysis of various catalytic systems designed to overcome this challenge, focusing on achieving high regioselectivity for the desired N1 isomer, 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into catalyst selection and reaction optimization.

Core Challenge: Regiocontrol in Pyrazole N-Alkylation

The direct N-alkylation of unsymmetrical pyrazoles like 3-nitro-1H-pyrazole with an alkyl halide under basic conditions typically results in poor regioselectivity. The reaction proceeds via the pyrazolate anion, which has two nucleophilic nitrogen atoms, leading to the formation of both N1 and N2 alkylated products. The choice of catalyst is therefore paramount, as it can steer the reaction towards the desired N1 isomer through specific activation pathways.

G cluster_0 Alkylation of 3-Nitro-1H-pyrazole Start 3-Nitro-1H-pyrazole + (Bromomethyl)cyclopropane Base Base (e.g., K2CO3) Start->Base Deprotonation Catalyst Catalyst System Base->Catalyst Forms Nucleophile N1_Product N1 Isomer 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (Desired Product) Catalyst->N1_Product Regioselective Alkylation N2_Product N2 Isomer 1-(cyclopropylmethyl)-5-nitro-1H-pyrazole (Undesired Product) Catalyst->N2_Product Non-selective Alkylation

Figure 1: Logical workflow for the catalyzed N-alkylation of 3-nitro-1H-pyrazole.

Phase-Transfer Catalysis (PTC): A Versatile Approach

Phase-transfer catalysis is a powerful and operationally simple technique for reactions involving immiscible reactants.[2] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of the pyrazolate anion from the solid or aqueous phase into the organic phase containing the electrophile (alkylating agent). This method often provides high yields under mild, and sometimes solvent-free, conditions.[3][4]

Causality of Experimental Choice: The choice of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is based on its ability to form a lipophilic ion pair with the pyrazolate anion. This complex has sufficient solubility in the organic phase to react efficiently with the (bromomethyl)cyclopropane. The use of a solid base like potassium carbonate minimizes side reactions associated with strong soluble bases.

Experimental Protocol: PTC-Mediated Synthesis

Materials:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene (5 mL per mmol of pyrazole)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-1H-pyrazole, potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene to the flask, followed by (bromomethyl)cyclopropane.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of toluene.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Pyrazolate 3-Nitro-Pyrazolate Anion (Py⁻) K⁺ Catalyst Q⁺X⁻ (TBAB) Q⁺Py⁻ Pyrazolate:f1->Catalyst:f0 Anion Exchange AlkylHalide Cyclopropylmethyl Bromide (R-X) Product 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (Py-R) AlkylHalide->Product Product->Catalyst:f0 Catalyst Regeneration Catalyst:f1->AlkylHalide SN2 Reaction

Figure 2: Mechanism of Phase-Transfer Catalysis (PTC) for N-alkylation.

Brønsted Acid Catalysis: An Alternative to Strong Bases

Recent advancements have demonstrated the efficacy of Brønsted acid catalysis for the N-alkylation of pyrazoles, providing an alternative to methods requiring strong bases.[1][5] This strategy utilizes trichloroacetimidates as potent electrophiles, which are activated by a catalytic amount of a Brønsted acid like camphorsulfonic acid (CSA). The regioselectivity in these reactions is often governed by steric hindrance, favoring alkylation at the less sterically encumbered nitrogen atom.[1][5]

Causality of Experimental Choice: Cyclopropylmethyl trichloroacetimidate is chosen as the alkylating agent because, upon protonation by CSA, it forms a highly reactive intermediate with an excellent leaving group (trichloroacetamide). This allows the reaction to proceed under mildly acidic conditions, which can be advantageous for substrates sensitive to strong bases. Steric control is the guiding principle for regioselectivity; the bulky nitro group at the 3-position directs the incoming cyclopropylmethyl group to the N1 position.

Experimental Protocol: Brønsted Acid-Catalyzed Synthesis

Part A: Preparation of O-(cyclopropylmethyl) 2,2,2-trichloroacetimidate

  • To a solution of cyclopropylmethanol (1.0 eq) in anhydrous dichloromethane (DCM), add sodium hydride (0.1 eq) at 0 °C.

  • Stir the mixture for 20 minutes, then add trichloroacetonitrile (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often used without further purification.

Part B: N-Alkylation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-nitro-1H-pyrazole (1.0 eq) and O-(cyclopropylmethyl) 2,2,2-trichloroacetimidate (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add camphorsulfonic acid (CSA) (0.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 83 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the target compound.

Biocatalysis: The Frontier of Regioselectivity

Enzymatic catalysis represents a cutting-edge approach to pyrazole alkylation, offering unparalleled regioselectivity.[6] A two-enzyme cascade system can be engineered where one enzyme generates a non-natural S-adenosyl-l-methionine (SAM) analog from a simple haloalkane, and a second, engineered methyltransferase uses this cofactor to transfer the alkyl group to the pyrazole with exceptional precision (>99% regioselectivity).[6]

Causality of Experimental Choice: This method is chosen when absolute regioselectivity is required and conventional methods fail. The enzyme's active site provides a precisely shaped environment that binds the 3-nitro-1H-pyrazole in a specific orientation, allowing the cyclopropylmethyl group to be delivered to only one of the two nitrogen atoms. This completely overcomes the electronic and steric ambiguities that challenge traditional chemical catalysts.

Conceptual Protocol: Enzymatic Synthesis

Materials:

  • 3-Nitro-1H-pyrazole (Substrate)

  • (Bromomethyl)cyclopropane (Alkyl source)

  • Engineered Pyrazole N-alkylating Enzyme

  • Promiscuous Halide Methyltransferase (for cofactor recycling)

  • S-adenosyl-l-methionine (catalytic amount)

  • Aqueous Buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the two enzymes in the appropriate aqueous buffer.

  • Add the 3-nitro-1H-pyrazole substrate and a catalytic amount of the SAM cofactor.

  • Initiate the reaction by adding an excess of (bromomethyl)cyclopropane.

  • Incubate the mixture at the optimal temperature for the enzymes (e.g., 30-37 °C) for 24-48 hours with gentle agitation.[6]

  • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to denature the enzymes.

  • Extract the product into the organic layer.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via chromatography to obtain the pure N1 isomer.

Comparative Data Summary

The selection of a catalytic method depends on a balance of factors including yield, regioselectivity, cost, scalability, and available equipment. The table below summarizes the typical performance of the discussed methods.

Catalytic Method Catalyst Alkylating Agent Typical Conditions Yield (%) Regioselectivity (N1:N2) Key Advantages
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)(Bromomethyl)cyclopropaneK₂CO₃, Toluene, 80-90 °C70-90%Good to ExcellentOperational simplicity, low cost, scalable.[3][4]
Brønsted Acid Catalysis Camphorsulfonic Acid (CSA)Cyclopropylmethyl TrichloroacetimidateDCE, Reflux60-80%Good (Sterically controlled)Avoids strong bases, good for sensitive substrates.[1][5]
Biocatalysis Engineered Enzymes(Bromomethyl)cyclopropaneAqueous Buffer, 30-37 °CPreparative scale demonstrated>99:1Unprecedented regioselectivity, green chemistry.[6]

Conclusion

The synthesis of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is critically dependent on the use of catalysts to control the regioselectivity of the N-alkylation step. Phase-transfer catalysis offers a robust, scalable, and cost-effective method suitable for most research and production environments. For substrates incompatible with basic conditions, Brønsted acid catalysis provides a valuable alternative. Finally, for applications demanding the highest level of isomeric purity, biocatalysis stands as the definitive, albeit more specialized, solution. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired purity, scale, and economic constraints. Future research will likely focus on developing more active and selective solid-supported catalysts for easier separation and recycling, further enhancing the efficiency and sustainability of this important transformation.

References

  • Luchinsky, D. et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • García, J. I. et al. (2021). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J. et al. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Molecules. Available at: [Link]

  • Smith, C. J. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Smith, C. J. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Google Patents. (1998). US5705656A - N-alkylation method of pyrazole.
  • ResearchGate. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • Mistico, L. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Available at: [Link]

  • Wang, Y. et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. Available at: [Link]

  • Kumar, S. et al. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry. Available at: [Link]

Sources

Method

Protocol for Scaling Up 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole Production

Application Note & Technical Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole is a highly valued b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole is a highly valued building block in pharmaceutical synthesis, frequently utilized as an intermediate for kinase inhibitors and glucokinase activators[1]. The critical challenge in scaling up the production of this intermediate lies in regioselectivity .

Due to annular tautomerism, 3-nitro-1H-pyrazole exists in equilibrium with 5-nitro-1H-pyrazole. When subjected to N-alkylation, the reaction typically yields a mixture of two regioisomers: the desired N1-alkylated product (1-alkyl-3-nitro-1H-pyrazole) and the undesired N2-alkylated byproduct (1-alkyl-5-nitro-1H-pyrazole).

The Causality of Regioselection: The regioselective N1-alkylation of 3-substituted pyrazoles under basic conditions is driven by both steric and electronic factors. Density Functional Theory (DFT) calculations demonstrate that upon deprotonation, the major negative charge is concentrated on the pyrrole-like nitrogen (N1) rather than the pyridine-like nitrogen (N2) adjacent to the electron-withdrawing nitro group[2]. Furthermore, the steric bulk of the nitro group at the 3-position hinders electrophilic attack at the adjacent N2 position. Consequently, utilizing a mild base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or DMSO) heavily favors the formation of the 3-nitro isomer[3],[2].

For applications requiring extreme regiomeric purity without downstream crystallization, an orthogonal Mitsunobu approach utilizing cyclopropylmethanol can be employed, though it presents distinct scale-up challenges[4].

Synthetic Workflow & Pathway Visualization

G SM 3-nitro-1H-pyrazole RouteA Route A: Base Alkylation Cyclopropylmethyl Bromide K2CO3, DMF, 60°C SM->RouteA RouteB Route B: Mitsunobu Cyclopropylmethanol DIAD, PPh3, THF, 0°C to RT SM->RouteB ProdA 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (Major: N1-Isomer) RouteA->ProdA Favored (Sterics/Electronics) ProdB 1-(cyclopropylmethyl)-5-nitro-1H-pyrazole (Minor: N2-Isomer) RouteA->ProdB Minor Byproduct RouteB->ProdA Highly Favored (>95%) RouteB->ProdB Trace Purif Purification (Recrystallization / Silica Gel) ProdA->Purif ProdB->Purif Final Target Intermediate Pure 3-nitro isomer Purif->Final

Fig 1: Synthetic pathways for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole highlighting regioselectivity.

Route Comparison & Quantitative Data

To select the appropriate scale-up strategy, process chemists must weigh atom economy, safety, and purification demands. Table 1 summarizes the operational metrics of the two primary synthetic routes.

Table 1: Comparison of Synthetic Routes for N-Alkylation

ParameterRoute A: Base-Mediated Alkylation[3]Route B: Mitsunobu Reaction[4]
Reagents Cyclopropylmethyl bromide, K₂CO₃, DMFCyclopropylmethanol, DIAD, PPh₃, THF
Regioselectivity (N1:N2) ~85:15>95:5
Scalability Excellent (Kilogram scale)Moderate (Limited by TPPO removal)
Cost Efficiency High (Inexpensive commodity reagents)Low (Expensive coupling reagents)
Safety Profile Mild exotherm, easily controlledHighly exothermic betaine formation
Downstream Purification Recrystallization / Simple FiltrationComplex chromatography to remove TPPO

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (Scale-Up Optimized)

This protocol is engineered for >100 g scale production, prioritizing safety and cost-efficiency.

Materials:

  • 3-nitro-1H-pyrazole: 100.0 g (0.88 mol, 1.0 eq)

  • Cyclopropylmethyl bromide: 131.0 g (0.97 mol, 1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous): 183.0 g (1.32 mol, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 800 mL

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, internal thermocouple, and nitrogen sweep.

  • Reagent Charging: Charge 3-nitro-1H-pyrazole and DMF into the reactor. Stir at 250 rpm until complete dissolution is achieved.

  • Base Addition: Add anhydrous K₂CO₃ in three portions.

    • Causality: K₂CO₃ is a mild base that effectively deprotonates the pyrazole (pKa ~9.8) without the severe exothermic risks or hydrogen gas evolution associated with sodium hydride (NaH).

  • Alkylation: Add cyclopropylmethyl bromide dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 30°C using jacket cooling.

    • Causality: The alkylation is mildly exothermic; controlled addition prevents thermal runaway and limits the formation of poly-alkylated degradation products.

  • Heating: Ramp the internal temperature to 60°C and hold for 12 hours.

    • Causality: 60°C provides the optimal kinetic energy for complete conversion while remaining safely below the thermal decomposition threshold of the energetic nitroaromatic system.

  • Workup: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure (mbar < 20, bath temp < 50°C).

  • Extraction: Partition the resulting oil between Ethyl Acetate (1 L) and Deionized Water (1 L). Separate the layers and wash the organic phase with 10% aqueous brine (3 x 500 mL).

    • Causality: DMF is highly water-soluble but easily partitions into the organic layer. Multiple aggressive brine washes are critical to completely remove residual DMF, which would otherwise depress the melting point of the final product and inhibit crystallization.

Self-Validation & In-Process Control (IPC):

  • IPC 1 (Reaction Completion): Pull a 50 µL aliquot, quench in 1 mL MeCN, and analyze via HPLC (UV 254 nm). The system validates progression when the starting material peak is < 1.0% Area.

  • IPC 2 (Regiomeric Ratio): Analyze the crude organic phase via ¹H NMR (CDCl₃). The protocol is validated if the N1:N2 ratio is approximately 85:15 (N1-isomer exhibits a characteristic pyrazole proton doublet at ~7.4 ppm).

Protocol B: Mitsunobu Reaction (High Regioselectivity Alternative)

This route is preferred when chromatographic purification is acceptable and maximum N1-selectivity is required[4].

Step-by-Step Methodology:

  • Charging: In a 500 mL round-bottom flask under N₂, dissolve 3-nitro-1H-pyrazole (10 g, 88.4 mmol), cyclopropylmethanol (6.38 g, 88.4 mmol, 1.0 eq), and triphenylphosphine (25.5 g, 97.2 mmol, 1.1 eq) in anhydrous THF (200 mL).

  • Activation: Cool the mixture to 0°C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD) (19.6 g, 97.2 mmol, 1.1 eq) dropwise over 30 minutes.

    • Causality: The reaction between PPh₃ and DIAD to form the active betaine intermediate is highly exothermic. Cooling is mandatory to prevent solvent boiling and degradation. The bulky nature of this intermediate sterically shields the N2 position, forcing the alcohol to attack almost exclusively at the N1 position (>95% selectivity).

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether (150 mL) to precipitate triphenylphosphine oxide (TPPO). Filter the white solid and concentrate the filtrate.

Downstream Processing: Isomer Separation

If Protocol A is utilized, the ~85:15 mixture of regioisomers must be resolved.

Recrystallization (Preferred for Scale-Up): Dissolve the crude mixture in a minimum volume of hot Ethyl Acetate (approx. 2 mL/g of crude). Slowly add Hexanes (approx. 6 mL/g) while maintaining the temperature at 60°C. Allow the solution to cool to room temperature at a rate of 10°C/hour, then chill to 4°C overnight.

  • Causality: The N1-isomer (3-nitro) exhibits highly ordered crystal lattice packing and lower solubility in non-polar solvent mixtures compared to the N2-isomer (5-nitro)[2]. This differential solubility allows for the selective precipitation of the pure 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole as crystalline solids, completely bypassing scale-limiting silica gel chromatography.

Once isolated, the pure intermediate can be safely advanced to downstream steps, such as reduction to 1-(cyclopropylmethyl)-1H-pyrazol-3-amine using Raney Nickel/Hydrazine or Pd/C hydrogenation[1].

References

  • Vertex Pharmaceuticals Inc. (2024). Biarylamide derivatives and their use as pkmyt1 inhibitors (Patent No. WO2024184550A1). World Intellectual Property Organization.
  • Hoffmann-La Roche Inc. (2011). Pyrazole glucokinase activators (Patent No. US7935699B2). U.S. Patent and Trademark Office.
  • Glaxo Group Limited. (2012). N-pyrazolyl carboxamides as crac channel inihibitors (Patent No. US20120053150A1). U.S. Patent and Trademark Office.
  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., Bancroft, L., Norman, N. J., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. URL:[Link]

Sources

Application

Application Note: Two-Step Cross-Coupling Workflows Utilizing 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Rationale & Chemical Context 1-(Cyclopropylmethyl)-3-nitro-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Rationale & Chemical Context

1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole is a highly specialized, structurally valuable building block in modern medicinal chemistry. The cyclopropylmethyl group provides favorable lipophilicity and metabolic stability, while the pyrazole core is a privileged scaffold in drug discovery. However, direct palladium-catalyzed cross-coupling of nitro-heteroarenes is generally unfavorable due to the strong electron-withdrawing nature of the nitro group and its poor leaving-group ability.

To effectively utilize this building block in C–N bond-forming reactions—such as the synthesis of trace amine-associated receptor (TAAR1) ligands[1] or anti-parasitic agents targeting Trypanosoma brucei[2]—a strategic two-step workflow is required:

  • Chemoselective Reduction : The 3-nitro group is reduced to an amine, yielding 1-(cyclopropylmethyl)-1H-pyrazol-3-amine.

  • Buchwald-Hartwig Amination : The resulting electron-rich pyrazol-3-amine is deployed as a nucleophile in a palladium-catalyzed cross-coupling reaction with aryl or heteroaryl halides.

Physicochemical Properties of the Starting Material
PropertyValue
Chemical Name 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole
CAS Number 1003013-15-7
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol [3]
Role in Synthesis Precursor to N-heteroaryl nucleophiles

Synthetic Workflow Visualization

Workflow A 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS: 1003013-15-7) B Chemoselective Reduction (Hydrazine / Raney Ni) A->B C 1-(cyclopropylmethyl)-1H-pyrazol-3-amine (CAS: 899899-07-1) B->C D Buchwald-Hartwig Amination (Pd catalyst, BrettPhos, Base) C->D E N-Aryl Pyrazole Derivative (Target API Scaffold) D->E

Synthetic workflow from 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole to N-aryl pyrazole derivatives.

Protocol 1: Chemoselective Reduction to 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine

Expertise & Causality: While standard hydrogenolysis (H₂ gas over Pd/C) is a viable method for nitro reduction, it requires specialized high-pressure equipment. For standard laboratory scale-up, the use of hydrazine hydrate with a catalytic amount of Raney Nickel offers a highly efficient alternative[4]. The Raney Nickel catalyzes the decomposition of hydrazine into hydrogen gas and nitrogen in situ, providing a rapid reduction (often <1 hour) with excellent chemoselectivity and yields up to 95%[4].

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (1.67 g, 10.0 mmol) in a 1:1 (v/v) mixture of methanol and ethyl acetate (50 mL)[4].

  • Catalyst Addition: Under an inert argon atmosphere, carefully add a catalytic amount of Raney Nickel slurry in water (approx. 150 mg). Safety Note: Raney Nickel is highly pyrophoric; it must be kept wet and handled strictly under inert gas.

  • Hydrazine Addition: Slowly add hydrazine hydrate (64% aqueous solution, 1.5 mL, ~30 mmol) dropwise at room temperature. Causality: Slow addition is critical to control the exothermic release of nitrogen gas and prevent reaction runaway.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 30–45 minutes[4].

  • Self-Validating Check: Monitor the reaction via TLC (EtOAc/Hexanes 1:1). The starting material (UV-active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-active spot (the amine).

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the nickel catalyst. Wash the filter cake thoroughly with methanol (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM, 50 mL) and water (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(cyclopropylmethyl)-1H-pyrazol-3-amine as a solid. LC-MS confirmation: [M+H]⁺ = 138.1.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Expertise & Causality: Aminopyrazoles are notoriously challenging substrates for Buchwald-Hartwig couplings. The multiple nitrogen atoms in the pyrazole ring can competitively coordinate to the palladium center, displacing the phosphine ligand and leading to the formation of catalytically dormant off-cycle complexes[5]. To overcome this heteroarene-induced catalyst deactivation, sterically demanding, electron-rich dialkylbiaryl monophosphine ligands such as BrettPhos or GPhos must be utilized[2][5]. These ligands enforce a highly reactive mono-ligated Pd(0) species and accelerate the reductive elimination step before off-cycle coordination can occur.

Optimization of C–N Coupling Conditions

The following table summarizes the causal relationship between ligand choice and reaction efficiency when coupling pyrazol-3-amines with aryl halides[2][5]:

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
XPhos Pd₂(dba)₃NaOtBut-BuOH100< 20%Severe catalyst deactivation via N-coordination.
tBuXPhos Pd₂(dba)₃NaOtBut-BuOH10065%Moderate conversion; steric bulk partially protects Pd.
BrettPhos Pd₂(dba)₃NaOtBut-BuOH10088%Rapid reductive elimination; clean reaction profile.
GPhos Pd(OAc)₂NaOTMSTHF9092%Exceptional stability against N-heterocycle poisoning.

Step-by-Step Methodology (Using BrettPhos):

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with argon three times.

  • Reagent Loading: To the tube, add the aryl halide (e.g., 4-bromobenzonitrile, 1.0 mmol), 1-(cyclopropylmethyl)-1H-pyrazol-3-amine (1.2 mmol), Pd₂(dba)₃ (23 mg, 2.5 mol%), BrettPhos (32 mg, 6.0 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol)[2].

  • Solvent Addition: Add anhydrous, degassed tert-butanol (10 mL) under a positive stream of argon. Causality:tert-Butanol enhances the solubility of the alkoxide base and stabilizes the active Pd(0) species, preventing aggregation into palladium black[2].

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in a pre-heated oil bath at 100 °C for 12–18 hours[2].

  • Self-Validating Check: Quench a 10 µL aliquot of the reaction mixture in 1 mL of acetonitrile and analyze via UPLC-MS. The complete consumption of the aryl halide and the emergence of the product mass confirm successful coupling.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel to remove the palladium residues. Concentrate the filtrate and purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure N-aryl pyrazole derivative.

Mechanistic Pathway of the Amination

CatalyticCycle Pd0 Pd(0)L Active Catalyst (L = BrettPhos) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord Pyrazol-3-amine + NaOtBu PdII_2 L-Pd(II)(Ar)(NH-Pyrazolyl) AmineCoord->PdII_2 RedElim Reductive Elimination PdII_2->RedElim Accelerated by Steric Bulk RedElim->Pd0 Catalyst Regeneration Product Coupled Product Ar-NH-Pyrazolyl RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination using 1-(cyclopropylmethyl)-1H-pyrazol-3-amine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield attrition during the synthesis of N-alkylated pyrazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield attrition during the synthesis of N-alkylated pyrazoles. The synthesis of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is notoriously challenging due to competing regioselectivity and incomplete conversions.

This guide is designed to move beyond basic recipes. Here, we troubleshoot the root causes of yield loss, explain the mechanistic causality behind condition optimization, and provide self-validating protocols to ensure your synthesis is robust, reproducible, and scalable.

Diagnostic Decision Tree

Before adjusting your protocol, use the diagnostic workflow below to identify the primary mode of failure in your current synthetic route.

Troubleshooting Start Yield Issue: 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole Analyze Analyze Crude by HPLC/NMR Start->Analyze Path1 Incomplete Conversion (Unreacted SM) Analyze->Path1 SM > 5% Path2 Poor Regioselectivity (High 5-nitro byproduct) Analyze->Path2 N1:N2 < 9:1 Sol1 Optimize SN2: Use Cs2CO3 in DMF Path1->Sol1 Sol2 Switch Methodology: Mitsunobu Reaction Path2->Sol2

Troubleshooting workflow for low yield in 3-nitropyrazole alkylation.

Frequently Asked Questions & Troubleshooting
Q1: Why does my alkylation of 3-nitro-1H-pyrazole yield a mixture of products, and how do I identify them?

The Causality: The starting material, 3-nitro-1H-pyrazole, exists as a pair of tautomers (3-nitro and 5-nitro). Upon deprotonation by a base, it forms a delocalized pyrazolide anion. Because the negative charge is shared between the N1 and N2 positions, electrophilic attack by the alkylating agent can occur at either nitrogen.

Alkylation at the N1 position yields the desired 1-alkyl-3-nitropyrazole, which is kinetically favored due to lower steric hindrance. However, attack at the N2 position yields the undesired 1-alkyl-5-nitropyrazole. Standard alkylation conditions typically1[1].

Self-Validation (Identification): You can easily distinguish the two isomers via 1 H NMR. In the undesired 5-nitro isomer, the N-CH 2​ protons of the cyclopropylmethyl group will be shifted significantly downfield (typically by ~0.2 - 0.4 ppm) compared to the 3-nitro isomer. This is due to the strong anisotropic deshielding effect of the adjacent nitro group at the 5-position.

Q2: How can I optimize the standard S N​ 2 alkylation to favor the 3-nitro isomer and improve overall conversion?

The Causality: Many researchers default to using potassium carbonate (K 2​ CO 3​ ) in acetonitrile (MeCN). This system is highly heterogeneous, leading to slow reaction rates that require elevated temperatures (80°C+). High temperatures provide enough thermodynamic energy to overcome the steric barrier at the N2 position, lowering your regioselectivity.

By switching to cesium carbonate (Cs 2​ CO 3​ ) in dimethylformamide (DMF), you fundamentally alter the transition state. The larger cesium cation has a lower charge density, creating a looser ion pair with the pyrazolide anion. This "naked" anion is highly nucleophilic, allowing the reaction to proceed at lower temperatures (e.g., 60°C). Operating at a lower temperature enhances the kinetic preference for the less sterically hindered N1 position, 2[2].

Quantitative Data Summary:

Method Reagents / Solvent Temp (°C) Conversion (%) Regioselectivity (N1:N2)

| Standard S N​ 2 | Cyclopropylmethyl bromide, K 2​ CO 3​ , MeCN | 80 | 85 | 80:20 | | Optimized S N​ 2 | Cyclopropylmethyl bromide, Cs 2​ CO 3​ , DMF | 60 | >95 | 92:8 | | Mitsunobu | Cyclopropylmethanol, DIAD, PPh 3​ , THF | 0 to 25 | >98 | >99:1 | Table 1: Impact of reaction conditions on the yield and regioselectivity of 3-nitropyrazole alkylation.

Protocol 1: Optimized S N​ 2 Alkylation

  • Preparation: Charge an oven-dried flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs 2​ CO 3​ (1.5 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition to a distinct yellow color, confirming the formation of the pyrazolide anion.

  • Alkylation: Add cyclopropylmethyl bromide (1.1 eq) dropwise over 5 minutes.

  • Heating: Warm the reaction to 60°C and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.2) should disappear, replaced by the major N1 product ( Rf​ ~0.6) and a faint N2 byproduct spot ( Rf​ ~0.5).

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

Q3: My S N​ 2 reactions still require tedious chromatographic separation to remove the 5-nitro isomer. Is there a highly regioselective alternative?

The Causality: Yes. If you require absolute regiocontrol, abandon the alkyl halide and utilize a 3[3] with cyclopropylmethanol.

In the Mitsunobu pathway, triphenylphosphine (PPh 3​ ) and diisopropyl azodicarboxylate (DIAD) activate the alcohol to form a bulky alkoxyphosphonium intermediate. When the pyrazolide anion approaches this massive electrophilic complex, the steric clash with the nitro group at the 3-position makes N2 attack geometrically impossible. This extreme steric shielding forces exclusive N1 alkylation, routinely delivering >99:1 selectivity[4].

Protocol 2: Regioselective Mitsunobu Alkylation

  • Preparation: Charge a dry flask with 3-nitro-1H-pyrazole (1.0 eq), cyclopropylmethanol (1.2 eq), PPh 3​ (1.2 eq), and anhydrous THF (0.15 M) under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The reaction is highly exothermic. Monitor the internal temperature and ensure it remains below 5°C during addition to prevent the formation of undesired hydrazine byproducts. A color change to pale yellow is normal.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • Self-Validation Checkpoint: LC-MS analysis should indicate >98% conversion with a single product mass peak corresponding to the N1 isomer.

  • Workup: Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the triphenylphosphine oxide by-product. Filter, concentrate the filtrate, and purify via a short silica plug.

Mechanistic Control of Regioselectivity

The diagram below illustrates how the choice of synthetic pathway dictates the steric environment and subsequent regiochemical outcome.

Mechanism Anion 3-Nitropyrazolide Anion (Delocalized) SN2_Path SN2 Alkylation (Kinetic/Thermodynamic Mix) Anion->SN2_Path Mit_Path Mitsunobu Activation (Extreme Steric Shielding) Anion->Mit_Path N1_Attack N1 Attack (Less Hindered) SN2_Path->N1_Attack Favored N2_Attack N2 Attack (Adjacent to -NO2) SN2_Path->N2_Attack Minor Mit_Path->N1_Attack Exclusive Prod3 1-alkyl-3-nitro isomer (Target Product) N1_Attack->Prod3 Prod5 1-alkyl-5-nitro isomer (Undesired Byproduct) N2_Attack->Prod5

Mechanistic pathways dictating N1 vs N2 regioselectivity in pyrazole alkylation.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases ACS Publications URL:[Link]

Sources

Optimization

troubleshooting regioselectivity in 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole preparation

Technical Support Center: 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole Synthesis Welcome to the technical support guide for the synthesis of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. This document is designed for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole Synthesis

Welcome to the technical support guide for the synthesis of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity during the N-alkylation of 3-nitro-1H-pyrazole. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of 3-nitro-1H-pyrazole producing a mixture of two products?

A: You are observing the formation of two regioisomers: the desired 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (the 1,3-isomer) and the undesired 1-(cyclopropylmethyl)-5-nitro-1H-pyrazole (the 1,5-isomer). This is a common challenge in the chemistry of unsymmetrical pyrazoles.[1]

The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially be alkylated after deprotonation by a base. In 3-nitro-1H-pyrazole, these two nitrogen atoms are in chemically distinct environments, leading to competitive alkylation pathways. The formation of a mixture is typical, and the ratio of the two isomers is highly dependent on a combination of steric, electronic, and reaction conditions.[1][2]

The strong electron-withdrawing nature of the nitro group at the C3 position significantly influences the acidity and nucleophilicity of the adjacent nitrogen atoms, making the control of regioselectivity a critical aspect of this synthesis.

G pyrazole 3-Nitro-1H-pyrazole isomer_1_3 1,3-Isomer (Desired Product) pyrazole->isomer_1_3 N1 Alkylation isomer_1_5 1,5-Isomer (Undesired Product) pyrazole->isomer_1_5 N2 Alkylation alkyl_halide Cyclopropylmethyl bromide

Caption: Competing N1 and N2 alkylation pathways of 3-nitro-1H-pyrazole.

Troubleshooting Poor Regioselectivity

Q2: I am obtaining the wrong isomer as the major product. How can I improve the yield of the desired 1,3-isomer?

A: Achieving high regioselectivity in favor of the N1-alkylated product (the 1,3-isomer) requires careful optimization of the reaction conditions. The key factors to control are the choice of base, solvent, and temperature.[1][3]

  • Electronic vs. Steric Control: Alkylation generally favors the less sterically hindered nitrogen.[1] However, with a small alkylating group like cyclopropylmethyl, electronic factors and the nature of the pyrazolate salt in solution play a more dominant role. The N1 position is adjacent to the electron-withdrawing nitro group, which can influence its reactivity.

  • Base and Solvent System: This is the most critical factor. The combination of the base and solvent determines the state of the pyrazolate anion and its counter-ion in the solution, which in turn dictates the site of alkylation.[4]

A systematic approach to troubleshooting this issue is outlined in the workflow below.

G cluster_params Primary Optimization Parameters cluster_solv Solvent Choices (Favor N1) cluster_base Base Selection cluster_temp Temperature Control start Poor Regioselectivity (High 1,5-Isomer) solv Modify Solvent System start->solv base Change Base start->base temp Adjust Temperature start->temp dmf DMF solv->dmf dmso DMSO solv->dmso acetonitrile Acetonitrile solv->acetonitrile k2co3 K₂CO₃ (Recommended Start) base->k2co3 cs2co3 Cs₂CO₃ (Enhanced Reactivity) base->cs2co3 nah NaH (Strong, Anhydrous) base->nah lower_temp Lower Temperature (e.g., 0°C to RT) temp->lower_temp end_node Improved Selectivity for 1,3-Isomer dmf->end_node dmso->end_node acetonitrile->end_node k2co3->end_node cs2co3->end_node nah->end_node lower_temp->end_node

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole alkylation.

Q3: What are the recommended starting conditions for maximizing the 1,3- to 1,5-isomer ratio?

A: Based on literature for N1-alkylation of 3-substituted pyrazoles, a combination of a carbonate base in a polar aprotic solvent is a highly effective starting point.[1][5] Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer.[1][4]

Recommended Starting Conditions:

ParameterRecommended ValueRationale
Pyrazole 3-Nitro-1H-pyrazole1.0 equivalent
Alkylating Agent (Bromomethyl)cyclopropane1.05 - 1.2 equivalents
Base Potassium Carbonate (K₂CO₃)1.5 - 2.0 equivalents
Solvent Dimethylformamide (DMF) or DMSOPolar aprotic; favors N1 alkylation.[4][5]
Temperature Room Temperature (approx. 25 °C)Mild conditions often improve selectivity.[3]
Reaction Time 12 - 24 hoursMonitor by TLC/LC-MS for consumption of starting material.

Causality: In polar aprotic solvents like DMF or DMSO, the potassium cation (K⁺) from the base is strongly solvated. This creates a more "naked" and highly reactive pyrazolate anion. Under these conditions, the reaction tends to be thermodynamically controlled, favoring the more stable 1,3-isomer. In contrast, polar protic solvents (like ethanol) can solvate the anion via hydrogen bonding, altering its reactivity profile and often leading to poorer selectivity.[3][5]

Experimental Protocol & Purification

Protocol 1: Optimized N1-Alkylation of 3-Nitro-1H-pyrazole

This protocol is designed as a robust starting point to maximize the yield of the desired 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

Materials:

  • 3-Nitro-1H-pyrazole

  • (Bromomethyl)cyclopropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension (concentration approx. 0.2-0.5 M).

  • Reagent Addition: While stirring vigorously, add (bromomethyl)cyclopropane (1.1 eq) dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-nitro-1H-pyrazole is consumed.

  • Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product will likely be a mixture of regioisomers. Proceed with purification.

Q4: How can I separate the 1,3- and 1,5-isomers once the reaction is complete?

A: The two regioisomers, 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole and 1-(cyclopropylmethyl)-5-nitro-1H-pyrazole, have different dipole moments and polarities, which allows for their separation using standard chromatographic techniques.

  • Flash Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The two isomers should elute at different retention factors (Rf). The 1,5-isomer is typically less polar and will elute before the more polar 1,3-isomer.

  • Preparative HPLC: For higher purity or more difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, though it is more resource-intensive.

The identity and purity of the separated isomers should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]

References

  • ResearchGate. Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • Network for Natural Sciences. N-benzylation on 3,5-disubstituted pyrazoles. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

  • ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ACS Publications. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

  • PeerJ. Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Available from: [Link]

  • SpringerLink. Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Available from: [Link]

Sources

Troubleshooting

Pyrazole Derivatization Support Center: Purification of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when isolating 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when isolating 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole from crude reaction mixtures.

The N-alkylation of 3-nitro-1H-pyrazole is a fundamental transformation in drug development, but it is notoriously prone to generating complex crude mixtures. Because the starting pyrazole exists as a pair of tautomers, alkylation inherently yields a mixture of the desired 3-nitro regioisomer and the 5-nitro byproduct [1]. Furthermore, the use of high-boiling polar aprotic solvents (like DMF) or Mitsunobu reagents introduces impurities that can severely compromise downstream biological assays or subsequent cross-coupling reactions.

This guide provides field-proven, self-validating methodologies to achieve >99% purity.

Purification Decision Tree

The following workflow illustrates the logical progression from a crude reaction mixture to an ultra-pure Active Pharmaceutical Ingredient (API) intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, 5-nitro isomer, DMF, salts) LLE Liquid-Liquid Extraction (EtOAc / 5% aq. LiCl) Crude->LLE OrgPhase Organic Phase (Pyrazoles, Non-polars) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (DMF, K2CO3, Salts) LLE->AqPhase Bottom Layer Flash Silica Gel Flash Chromatography (Hexanes / EtOAc Gradient) OrgPhase->Flash Waste Aqueous Waste AqPhase->Waste Isomer3 Target Product (3-nitro regioisomer) Flash->Isomer3 Major Peak (Higher Rf) Isomer5 Byproduct (5-nitro regioisomer) Flash->Isomer5 Minor Peak (Lower Rf) HPLC Preparative HPLC (C18, MeCN/H2O + 0.1% FA) Isomer3->HPLC If >99% purity required Final Ultra-Pure API Intermediate (>99% Purity) HPLC->Final

Figure 1: Decision tree and workflow for the purification of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

Troubleshooting Guides & FAQs

Q1: My NMR shows a mixture of two pyrazole products. How do I separate the 3-nitro and 5-nitro regioisomers? A: This is the most common issue. Alkylation of 3-nitro-1H-pyrazole yields both the 1-alkyl-3-nitro and 1-alkyl-5-nitro regioisomers [2]. Causality: The 3-nitro isomer is typically the major product because the 3-position is sterically less hindered than the 5-position (which is adjacent to the N1-alkylation site). Because the 5-nitro group is forced into close proximity with the bulky cyclopropylmethyl group, its geometry is slightly distorted, altering the molecule's overall dipole moment. On normal-phase silica gel, the 3-nitro isomer generally exhibits a higher Rf​ value than the 5-nitro isomer. They can be fully resolved using a shallow gradient of Hexanes/Ethyl Acetate (Protocol 2).

Q2: I ran my reaction in DMF, and it is co-eluting with my product during flash chromatography, causing severe peak tailing. How do I remove it? A: DMF must be removed before loading the mixture onto a silica column. Causality: DMF is highly polar and strongly hydrogen-bonds to the silanol groups on silica gel, which ruins the column's resolving power. While DMF is water-soluble, it often partitions into the organic layer (Ethyl Acetate) during standard aqueous workups. By washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution, the lithium ions strongly coordinate with the carbonyl oxygen of DMF. This drastically increases the ionic strength of the aqueous phase and forces the DMF out of the organic layer through a salting-out/coordination effect.

Q3: I synthesized the compound via a Mitsunobu reaction instead of using an alkyl halide. How do I remove the triphenylphosphine oxide (TPPO) byproduct? A: TPPO is notoriously difficult to separate via chromatography because it often co-elutes with substituted pyrazoles. Causality: TPPO is highly soluble in moderately polar solvents (DCM, EtOAc) but has near-zero solubility in cold, non-polar solvents. Before chromatography, dissolve your crude mixture in a minimal amount of hot EtOAc, then slowly add ice-cold hexanes (1:5 ratio). The TPPO will precipitate as a white crystalline solid. Filter this off, and your filtrate will be enriched with the target pyrazole, saving your chromatography column from being overloaded.

Q4: My liquid-liquid extraction formed a thick emulsion. How do I break it? A: Emulsions in this specific workflow are usually caused by finely suspended inorganic salts (e.g., K2​CO3​ or Cs2​CO3​ ) or unreacted cyclopropylmethyl bromide acting as a surfactant. Causality: The density of the aqueous layer is too close to the organic layer. Add saturated NaCl (brine) to increase the density and ionic strength of the aqueous layer, and gently pass the mixture through a pad of Celite to shear the emulsion bubbles.

Quantitative Data Summary: Purification Method Comparison

The table below summarizes the expected performance of each purification stage in the workflow.

Purification StageTarget Impurities RemovedMechanistic ProsOperational ConsTypical Yield Recovery
Liquid-Liquid Extraction (5% LiCl) DMF, K2​CO3​ , unreacted alkyl halideLi-ion coordination efficiently strips DMF into the aqueous phase.Prone to emulsions if vigorously shaken with fine salt particulates.>95%
Normal-Phase Flash Chromatography 5-nitro regioisomer, baseline degradation productsExploits dipole moment differences for excellent regioisomer resolution.High solvent consumption; requires precise gradient control.80–85%
Preparative HPLC (C18) Trace regioisomers, structurally similar organic impuritiesAchieves >99% purity required for sensitive biological assays [3].Low throughput; requires lyophilization to remove aqueous mobile phase.70–75%
Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Extraction & DMF Removal

Objective: Strip polar aprotic solvents and inorganic salts from the crude mixture.

  • Dilution: Transfer the crude reaction mixture (assuming ~10 mL of DMF) to a separatory funnel. Dilute with 50 mL of Ethyl Acetate (EtOAc).

  • LiCl Wash: Add 50 mL of a 5% (w/v) aqueous Lithium Chloride (LiCl) solution.

  • Partitioning: Invert the funnel gently 10–15 times. Do not shake vigorously to avoid emulsions. Vent the stopcock frequently.

  • Separation: Allow the layers to separate. Drain the bottom aqueous layer.

  • Repeat: Repeat the 5% LiCl wash two more times (3 x 50 mL total).

  • Validation Step (Self-Correction): Take a 10 µL aliquot of the organic layer, dilute in 1 mL Acetonitrile, and run a rapid LC-MS or GC-MS. The DMF peak should be <1% relative area. If DMF is still present, perform one additional LiCl wash.

  • Drying: Wash the organic layer once with 30 mL of saturated brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Regioselective Flash Chromatography

Objective: Separate the 3-nitro target product from the 5-nitro byproduct.

  • Column Preparation: Pack a silica gel column (or use a pre-packed cartridge on an automated flash system) equilibrated with 100% Hexanes.

  • Dry Loading: Dissolve the concentrated crude from Protocol 1 in a minimal amount of DCM. Add 2 grams of silica gel per gram of crude, and evaporate the DCM to create a free-flowing powder. Load this onto the top of the column.

  • Gradient Elution:

    • 0–5 column volumes (CV): 100% Hexanes

    • 5–15 CV: Linear gradient from 0% to 30% EtOAc in Hexanes.

    • 15–20 CV: Hold at 30% EtOAc.

  • Fraction Collection: The 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole will elute first (higher Rf​ ), followed closely by the 5-nitro isomer.

  • Validation Step (Self-Correction): Spot the fractions on a silica TLC plate and develop in 20% EtOAc/Hexanes. Visualize under UV 254 nm. The target 3-nitro isomer will appear as the higher spot. Pool only the fractions containing the single, pure top spot to ensure no cross-contamination.

Protocol 3: Preparative HPLC Polish

Objective: Achieve >99% API-grade purity.

  • Sample Prep: Dissolve the pooled product from Protocol 2 in HPLC-grade Methanol or Acetonitrile (approx. 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Column: C18 Preparative Column (e.g., Phenomenex Gemini 250 × 21.2 mm, 5 µm) [3].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Method: Run a gradient from 20% B to 60% B over 25 minutes at a flow rate of 20 mL/min.

  • Validation Step (Self-Correction): Perform an analytical LC-MS injection of the pooled fractions before lyophilization. The target mass [M+H]+ for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is m/z 168.08. Ensure the UV 254 nm trace shows a single, sharp, symmetrical peak.

  • Isolation: Freeze the pooled pure fractions and lyophilize for 48 hours to yield the pure product as a solid/oil.

References
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives Google Patents URL
Optimization

Technical Support Center: Troubleshooting Solubility of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific solubility hurdles associated with 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

Rather than relying on generic solvent screens, this guide breaks down the chemical causality behind the compound's behavior, providing you with self-validating protocols to optimize your workflows.

Mechanistic Overview: The Causality of Solubility

To troubleshoot effectively, we must first understand the molecular architecture of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. This molecule presents a classic amphiphilic dichotomy:

  • The Polar Head (3-Nitro-pyrazole core): The nitro group is a strong electron-withdrawing moiety with a significant dipole moment. While it acts as a strong hydrogen bond acceptor, the alkylation at the N1 position removes the hydrogen bond donor capacity (unlike unsubstituted 3-nitro-1H-pyrazole)[1]. This leads to strong intermolecular dipole-dipole interactions in the solid crystal lattice.

  • The Lipophilic Tail (1-Cyclopropylmethyl group): This sterically bulky, non-polar aliphatic ring system increases overall lipophilicity, making the molecule incompatible with highly polar protic solvents (like water) but highly soluble in intermediate organic solvents[2].

The Core Challenge: The chosen solvent must simultaneously possess a high enough dielectric constant to disrupt the strong dipole-dipole interactions of the nitro groups, while maintaining enough organic character to accommodate the hydrophobic cyclopropylmethyl tail.

Troubleshooting Guide & FAQs

Q1: Why does my compound exhibit poor solubility in standard non-polar hydrocarbon solvents (e.g., hexanes, heptane) despite having a lipophilic cyclopropylmethyl group? A1: The strong dipole moment of the 3-nitro group dominates the crystalline lattice energy. Non-polar solvents like hexanes lack the dielectric constant required to disrupt these intermolecular dipole-dipole interactions[3].

  • Troubleshooting Step: If you are using hexanes for column chromatography, transition to a solvent system with a polar modifier. A gradient of Ethyl Acetate (EtOAc) in Hexanes, or Dichloromethane (DCM) in Hexanes, will provide the necessary dipole interactions to solvate the nitro group while maintaining compatibility with the lipophilic tail.

Q2: What are the optimal organic solvents for preparing high-concentration stock solutions (e.g., for NMR, biological screening, or reaction scale-up)? A2: Polar aprotic solvents are the gold standard for this compound. Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone provide the optimal balance[3]. They possess high dielectric constants to solvate the nitro-pyrazole core and sufficient organic character to dissolve the cyclopropylmethyl group. Thermodynamic studies on related nitropyrazoles show that DMF and DMSO consistently yield the highest equilibrium solubility[1].

  • Troubleshooting Step: For NMR, use DMSO- d6​ or Acetone- d6​ . If DMSO is undesirable due to its high boiling point (making it difficult to remove under vacuum), Acetone or Acetonitrile are excellent, volatile alternatives[3].

Q3: I am experiencing compound precipitation during liquid-liquid extraction (aqueous/organic) after a synthesis step. How can I resolve this? A3: This usually occurs when the organic extraction solvent (e.g., diethyl ether) is too non-polar to keep the nitro-pyrazole solvated at lower temperatures.

  • Troubleshooting Step: Switch your extraction solvent to Ethyl Acetate or Dichloromethane (DCM). If precipitation still occurs, ensure the extraction funnel is kept at ambient temperature (do not use ice-cold solvents), as the solubility of nitropyrazoles is highly temperature-dependent and increases significantly with mild heat[4].

Q4: How do I design a solvent system for the recrystallization of this specific compound? A4: Recrystallization requires a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Troubleshooting Step: A two-solvent (binary) system is highly recommended. Dissolve the compound in a minimal amount of hot EtOAc or Ethanol (the "good" solvent). Slowly add hot Hexane or Heptane (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature to promote crystal growth. Related studies on dinitropyrazoles indicate that aromatic solvents like toluene can also serve as effective recrystallization media due to their steep temperature-dependent solubility profiles[4].

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the expected solubility behavior of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole across various solvent classes, synthesizing structural causality with empirical data from homologous nitropyrazole derivatives[1][3][4].

Solvent Polarity CategoryRepresentative SolventsExpected Solubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileExcellent (>100 mg/mL)High dielectric constant disrupts nitro-group dipole interactions; organic backbone solvates the lipophilic tail.
Intermediate Polarity Dichloromethane (DCM), Ethyl Acetate (EtOAc), THFGood (10 - 100 mg/mL)Sufficient polarity to overcome crystal lattice energy; excellent for liquid extractions and chromatography.
Polar Protic Methanol, Ethanol, IsopropanolModerate (1 - 50 mg/mL)Alcohols can solvate the compound, but the lack of H-bond donors on the molecule limits maximal solubility compared to aprotic solvents.
Non-Polar Hexanes, Heptane, Toluene, BenzenePoor (<1 mg/mL)Cannot disrupt strong intermolecular dipole-dipole interactions of the nitro groups. Useful primarily as anti-solvents.
Aqueous Water, Aqueous BuffersVery Poor (Insoluble)The bulky cyclopropylmethyl group creates extreme hydrophobicity, preventing aqueous solvation.

Experimental Protocol: Saturation Solubility Determination

To establish a self-validating system for your specific laboratory conditions, use the following methodology to determine the exact saturation solubility of the compound in your chosen solvent system[3][4].

Step-by-Step Methodology:

  • Preparation: Tare a clean, dry 4 mL glass scintillation vial. Add approximately 50 mg of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc) to the vial.

  • Equilibration: Seal the vial tightly. Place it in a temperature-controlled orbital shaker set to 25°C (or your target reaction temperature) and agitate at 300 rpm for 24 hours.

    • Causality Note: A 24-hour window ensures thermodynamic equilibrium is reached between the solid crystal lattice and the solvated molecules, preventing false-positive supersaturation readings.

  • Visual Inspection: After 24 hours, inspect the vial.

    • If no solid remains: The compound is completely soluble at this concentration. Add another 50 mg of solid and repeat Step 3.

    • If solid remains: The solution is saturated. Proceed to Step 5.

  • Filtration: Draw up the suspension using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

    • Crucial: Use PTFE filters, as standard PES or nylon filters may degrade or leach in harsh organic solvents.

  • Quantification: Determine the concentration of the dissolved pyrazole derivative using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method (UV detection at ~254 nm) or by carefully evaporating the solvent under a gentle stream of nitrogen and weighing the residual solid[3].

Logical Workflow Diagram

Below is the logical troubleshooting pathway for resolving solubility issues with this compound during standard benchtop workflows.

SolubilityWorkflow Start 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole Solid Sample SolventSelect Select Initial Solvent (Based on Dielectric Constant) Start->SolventSelect PolarAprotic Polar Aprotic (DMF, DMSO, Acetone) SolventSelect->PolarAprotic Intermediate Intermediate Polarity (DCM, EtOAc, THF) SolventSelect->Intermediate NonPolar Non-Polar (Hexane, Toluene) SolventSelect->NonPolar CheckSol Assess Dissolution at 25°C PolarAprotic->CheckSol Intermediate->CheckSol NonPolar->CheckSol HeatSon Apply Heat (50°C) & Sonication CheckSol->HeatSon Insoluble/Suspension Success Complete Solubilization CheckSol->Success Soluble CoSolvent Add Co-solvent (e.g., 10% MeOH in DCM) HeatSon->CoSolvent Still Insoluble HeatSon->Success Soluble CoSolvent->Success

Caption: Logical workflow for troubleshooting and optimizing the solubility of nitro-pyrazole derivatives.

References

  • BenchChem Tech Support. "Improving solubility of pyrazole derivatives for reaction." BenchChem.
  • Shen, et al. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data, ACS Publications.
  • "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K." Journal of Chemical & Engineering Data, ACS Publications.
  • "N-Heterocyclic Olefins of Pyrazole and Indazole." Organic Letters, ACS Publications.

Sources

Troubleshooting

crystallization and recrystallization techniques for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Welcome to the Technical Support Center for Advanced Heterocyclic Crystallization . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 1-(cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Crystallization . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole .

Due to the presence of the highly polar nitro group paired with the lipophilic cyclopropylmethyl tail, this compound exhibits moderate-to-high solubility in most organic solvents. Furthermore, 1-alkyl-3-nitropyrazoles typically possess relatively low melting points (often between 60–75 °C) [4]. This low melting point creates a narrow metastable zone, making the compound highly susceptible to "oiling out" (liquid-liquid phase separation) during crystallization[2].

This guide provides self-validating protocols, thermodynamic rationales, and targeted troubleshooting to ensure high-purity crystalline recovery.

Solvent Selection Matrix

The choice of solvent dictates the thermodynamic pathway of nucleation. The table below summarizes the optimal solvent systems based on the compound's hydrogen-bond acceptor capacity (via the pyrazole N2 and nitro group) and hydrophobic tail.

Solvent SystemRoleBoiling Point (°C)Mechanistic Rationale & Suitability
Ethyl Acetate (EtOAc) Primary (Good) Solvent77.1Excellent dipole-dipole solvation of the nitro-pyrazole core. Used as the base for anti-solvent crystallization [4].
Isopropanol (iPrOH) Single Solvent82.5Provides a steep temperature-dependent solubility curve. Ideal for cooling crystallization of high-purity crudes [3].
Heptane Anti-Solvent98.4Disrupts the EtOAc solvation shell. Preferred over hexanes due to higher boiling point, allowing safer, controlled high-temp addition.
Water Anti-Solvent100.0Can be paired with alcohols, but highly prone to inducing "oiling out" or trapping hydrate impurities. Use with caution.

Process Decision Tree

To determine the correct crystallization strategy, assess the purity of your crude mixture. Use the workflow below to navigate your experimental setup.

CrystallizationWorkflow Start Crude 1-(cyclopropylmethyl) -3-nitro-1H-pyrazole PurityCheck Assess Crude Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 85% Cooling Crystallization PurityCheck->HighPurity Yes LowPurity Purity < 85% Anti-Solvent Crystallization PurityCheck->LowPurity No IPA Dissolve in hot iPrOH (65-70 °C) HighPurity->IPA EtOAc Dissolve in min. EtOAc (Room Temp) LowPurity->EtOAc Cooling Controlled Cooling (0.1 °C/min) IPA->Cooling AntiSolvent Dropwise addition of Heptane anti-solvent EtOAc->AntiSolvent OilingOut Oiling Out Detected? Cooling->OilingOut AntiSolvent->OilingOut Seeding Reheat to clear & Add Seed Crystals (1-5 wt%) OilingOut->Seeding Yes Filtration Vacuum Filtration & Cold Wash OilingOut->Filtration No Seeding->Cooling Recool

Caption: Workflow for selecting the optimal crystallization strategy based on crude purity and phase behavior.

Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization (EtOAc/Heptane)

Best for: Lower purity crudes (<85%) requiring significant impurity purging. Causality: Heptane selectively decreases the dielectric constant of the solution. Because impurities often have different solubility thresholds than the target pyrazole, a slow shift in polarity forces the target molecule into a supersaturated state while leaving impurities dissolved [4].

  • Dissolution: Suspend the crude 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole in a minimum volume of Ethyl Acetate (approx. 2-3 mL/g) at 40 °C until fully dissolved.

  • Clarification (Self-Validation Step): Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could act as unwanted nucleation sites for polymorphs.

  • Anti-Solvent Addition: Transfer the solution to a vessel with overhead stirring (250 rpm). Begin adding Heptane dropwise (approx. 0.5 mL/min) at room temperature.

  • Cloud Point Identification: Stop heptane addition the moment a faint, persistent opalescence (cloudiness) is observed. This visually validates that the metastable limit has been reached.

  • Aging (Ostwald Ripening): Stir the cloudy solution for 30 minutes without adding more solvent. This allows primary nuclei to form and grow, consuming the supersaturation and preventing rapid precipitation (which traps impurities).

  • Final Precipitation & Isolation: Add an additional 2 volumes of Heptane over 30 minutes. Cool the slurry to 0–5 °C in an ice bath for 1 hour. Filter under vacuum and wash the cake with cold Heptane.

Protocol B: Cooling Crystallization with Seeding (Isopropanol)

Best for: High purity crudes (>85%) or final polishing steps. Causality: Isopropanol disrupts inter-molecular hydrogen bonding at high temperatures but promotes it at low temperatures [3]. Seeding bypasses the high activation energy of primary nucleation, preventing the compound from crashing out as an oil [2].

  • Saturation: Dissolve the compound in Isopropanol (approx. 4-5 mL/g) at 65–70 °C.

  • Cooling to Metastable Zone: Cool the solution slowly (0.5 °C/min) to 50 °C.

  • Seeding: Introduce 1–2 wt% of pure 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole seed crystals. Self-Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; reheat and evaporate 10% of the solvent, then retry.

  • Controlled Cooling: Reduce the temperature to 5 °C at a strict rate of 0.1 °C/min. This slow rate ensures molecules have time to align into the crystal lattice rather than forming an amorphous solid.

  • Isolation: Filter the resulting crystalline slurry and wash with ice-cold Isopropanol.

Troubleshooting & FAQs

Q1: My pyrazole compound is "oiling out" (forming a sticky liquid at the bottom of the flask) instead of crystallizing. Why does this happen and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute in that specific solvent mixture [1]. Because 1-alkyl-3-nitropyrazoles have low melting points, rapid cooling forces the compound to separate as a dense, amorphous oil rather than a solid crystal [2]. Resolution:

  • Reheat the mixture until it becomes a homogeneous clear solution.

  • Add 10-20% more of the "good" solvent (EtOAc or iPrOH) to lower the saturation temperature below the compound's melting point.

  • Cool at a much slower rate (e.g., using a Dewar flask) and add seed crystals just above the cloud point to force solid nucleation [1, 2].

Q2: The recrystallization yield is unacceptably low (<40%). How can I drive more product out of the mother liquor? A2: A low yield indicates the compound remains highly soluble in the final solvent ratio at your isolation temperature. Resolution: First, ensure you are using the absolute minimum amount of primary solvent during the dissolution phase [1]. Second, increase the ratio of anti-solvent (Heptane) up to 1:4 (EtOAc:Heptane). Finally, extend the cooling period at 0 °C to at least 2 hours to allow the equilibrium to shift fully toward the solid phase.

Q3: My isolated crystals are sticky and NMR shows trapped Ethyl Acetate. How do I remove the entrapped solvent? A3: Sticky crystals with solvent entrapment are a classic sign of rapid precipitation, where the crystal lattice grows too fast and traps mother liquor inside macroscopic defects (inclusions). Resolution: You must slow down the crystal growth rate. Repeat the crystallization using a slower anti-solvent addition rate and incorporate a 1-hour "aging" hold at the cloud point. To rescue the current batch, dry the crystals in a vacuum oven at 40 °C (well below the melting point) for 12–24 hours.

Q4: Can I use Water as an anti-solvent with Methanol or Ethanol for this compound? A4: While possible, it is highly discouraged for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. The highly hydrophobic cyclopropylmethyl group strongly repels water, which leads to instantaneous, uncontrolled precipitation (crashing out) rather than crystallization. This will almost guarantee oiling out or the formation of an impure amorphous solid [1]. Stick to organic anti-solvents like Heptane or Hexanes [4].

References

  • ACS Sustainable Chemistry & Engineering. "Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis." ACS Publications. Available at:[Link]

  • Organic Process Research & Development. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material..." ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

Mass Spectrometry Platform Comparison for the Structural Elucidation of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

Introduction & Analytical Rationale 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS: 1003013-15-7) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS: 1003013-15-7) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors, and in the development of energetic materials[1]. For researchers and drug development professionals, the unambiguous structural elucidation of this compound is critical. The primary analytical challenge lies in differentiating positional isomers (e.g., 3-nitro vs. 4-nitro pyrazoles) and verifying the integrity of the cyclopropylmethyl appendage.

Mass spectrometry (MS) serves as the definitive tool for this characterization[2]. This guide provides an objective, data-driven comparison of two primary MS platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining their performance, fragmentation causality, and experimental workflows, researchers can select the optimal platform for their specific structural mapping needs.

Platform Performance Comparison

The choice between GC-EI-MS and LC-ESI-MS/MS dictates the type of structural information obtained. EI is a "hard" ionization technique that shatters the molecule into a reproducible fingerprint, whereas ESI is a "soft" technique that preserves the intact molecule, allowing for targeted Collision-Induced Dissociation (CID)[2].

Table 1: Comparative Performance Metrics for Pyrazole MS Analysis
ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive CID)
Ionization Mechanism Electron Impact (Hard Ionization)Electrospray (Soft Ionization)
Primary Precursor Ion Radical Cation [M]⁺• (m/z 167)Protonated Molecule[M+H]⁺ (m/z 168)
Key Fragmentation Causality Radical-driven homolytic & heterolytic cleavageEven-electron neutral losses & rearrangements
Primary Fragment Ions m/z 121 (-NO₂), m/z 137 (-NO), m/z 126 (-C₃H₅)m/z 114 (-C₄H₆), m/z 121 (-HNO₂)
Sensitivity High (Low nanogram range)Ultra-High (Picogram range)
Primary Application Spectral library matching, isomer fingerprintingTrace impurity analysis, targeted structural mapping

Fragmentation Causality & Mechanisms

To confidently assign spectral peaks, one must understand the thermodynamic and kinetic causality behind the fragmentation of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole[3]. The fragmentation pathways are governed by the stability of the pyrazole core, the electron-withdrawing nature of the nitro group, and the aliphatic strain of the cyclopropylmethyl substituent.

Nitro Group Cleavage (EI & ESI)

In GC-EI-MS at standard 70 eV, the molecular radical cation [M]⁺• (m/z 167) undergoes characteristic fragmentations typical of aromatic nitro compounds. The dominant pathways are the loss of a nitro radical (•NO₂, -46 Da) to yield m/z 121, and the loss of nitric oxide (•NO, -30 Da) to yield m/z 137[4]. The expulsion of NO• is driven by a complex rearrangement where an oxygen atom from the nitro group migrates to the adjacent pyrazole carbon or nitrogen prior to bond cleavage.

Pyrazole Ring Contraction

Following the initial loss of the nitro group, the resulting pyrazole ions undergo a hallmark fragmentation: the expulsion of hydrogen cyanide (HCN, -27 Da)[4]. This process is driven by the high thermodynamic stability of the expelled neutral HCN molecule and results in ring contraction, generating lower mass fragments (e.g., m/z 94 from the m/z 121 precursor).

Cyclopropylmethyl Cleavage

The N-alkyl appendage introduces specific aliphatic cleavage routes. Alpha-cleavage relative to the pyrazole nitrogen results in the loss of a cyclopropyl radical (•C₃H₅, -41 Da), generating a stable pyrazolium cation at m/z 126. In LC-ESI-MS/MS, the even-electron protonated precursor [M+H]⁺ (m/z 168) prefers neutral losses. A characteristic CID pathway is the loss of cyclobutene or cyclopropylidenemethane (C₄H₆, -54 Da) via a multi-centered rearrangement, leaving the protonated 3-nitropyrazole core (m/z 114).

Fragmentation_Logic M Molecular Ion [M]+• m/z 167 LossNO2 [M - NO2]+ m/z 121 M->LossNO2 - NO2• (46 Da) LossNO [M - NO]+ m/z 137 M->LossNO - NO• (30 Da) LossC3H5 [M - C3H5]+ m/z 126 M->LossC3H5 - •C3H5 (41 Da) HCN1 [M - NO2 - HCN]+ m/z 94 LossNO2->HCN1 - HCN (27 Da) HCN2 [M - NO - HCN]+ m/z 110 LossNO->HCN2 - HCN (27 Da)

Caption: Primary GC-EI-MS fragmentation pathways of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical protocols must be self-validating. The following methodologies incorporate built-in system suitability checks to prevent false positives and ensure mass accuracy.

Protocol A: GC-EI-MS Structural Fingerprinting

Purpose: To generate a highly reproducible, library-compatible mass spectrum for isomer verification.

  • System Calibration (Self-Validation Step): Infuse Perfluorotributylamine (PFTBA) into the MS source. Adjust repeller and lens voltages until the m/z 69, 219, and 502 ions meet standard relative abundance criteria (100%, >35%, >1%, respectively). This ensures the 70 eV ionization energy is standardized.

  • Sample Preparation: Dissolve 1.0 mg of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole in 1.0 mL of LC-MS grade ethyl acetate.

  • Blank Injection: Inject 1.0 µL of pure ethyl acetate. Verify the absence of peaks at m/z 167 to rule out column carryover.

  • Sample Acquisition: Inject 1.0 µL of the sample using a split ratio of 1:50. Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Data Analysis: Extract the spectrum at the chromatographic apex. Confirm the presence of the [M]⁺• (m/z 167) and the diagnostic m/z 121/137 ratio.

Protocol B: LC-ESI-MS/MS Targeted Mapping

Purpose: To perform soft ionization and targeted CID for trace analysis and specific bond-cleavage mapping.

  • System Calibration (Self-Validation Step): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy across the m/z 118 to 2721 range in positive ion mode.

  • Sample Preparation: Prepare a 1.0 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 2.0 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 168) in Q1. Apply a collision energy (CE) ramp from 10 to 40 eV in the collision cell using Argon gas.

  • Data Analysis: Monitor the breakdown curve. The appearance of m/z 114 at lower CE indicates the facile neutral loss of the cyclopropylmethyl derivative group, confirming the N-alkyl structural domain.

MS_Workflow Sample 1-(Cyclopropylmethyl) -3-nitro-1H-pyrazole Prep1 GC-EI-MS Prep (Volatile Solvent) Sample->Prep1 Prep2 LC-ESI-MS/MS Prep (Aqueous/Organic) Sample->Prep2 Ion1 Electron Ionization (70 eV) Radical Cation [M]+• Prep1->Ion1 Ion2 Electrospray Ionization Protonated [M+H]+ Prep2->Ion2 Frag1 Hard Fragmentation (NO2• loss, HCN loss) Ion1->Frag1 Frag2 CID Soft Fragmentation (Neutral C4H6 loss) Ion2->Frag2 Data Structural Elucidation & Isomer Differentiation Frag1->Data Frag2->Data

Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS structural elucidation.

Conclusion

For the structural elucidation of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, the choice of platform depends on the analytical goal. GC-EI-MS is the superior choice for definitive isomer identification due to its highly reproducible, radical-driven fragmentation pathways that distinctly map the nitro group position[4]. Conversely, LC-ESI-MS/MS excels in trace-level detection and provides complementary structural confirmation through the even-electron neutral loss of the cyclopropylmethyl moiety[2]. Employing both techniques orthogonally provides the highest degree of scientific confidence in molecular characterization.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[4]

  • 1003013-15-7 CAS Manufactory. ChemicalBook. Available at:[1]

  • Fragmentation (mass spectrometry). Wikipedia. Available at:[2]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[3]

Sources

Comparative

A Comprehensive Guide to N-Alkylation Regioselectivity: 3-Nitropyrazole vs. 4-Nitropyrazole

As a Senior Application Scientist, selecting the appropriate nitropyrazole building block is a critical decision in the design of pharmaceuticals, agrochemicals, and functional materials. The N-alkylation of pyrazoles is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate nitropyrazole building block is a critical decision in the design of pharmaceuticals, agrochemicals, and functional materials. The N-alkylation of pyrazoles is a fundamental transformation, yet it is frequently complicated by the formation of regioisomers.

This guide objectively compares the N-alkylation regioselectivity of 3-nitropyrazole and 4-nitropyrazole , detailing the mechanistic causality behind their reactivity, providing comparative experimental data, and establishing self-validating protocols for your laboratory workflows.

Mechanistic Divergence: Symmetry vs. Steric Hindrance

The fundamental difference in the alkylation profiles of 3-nitropyrazole and 4-nitropyrazole stems from their molecular geometry and tautomeric behavior.

4-Nitropyrazole: Inherent Symmetry

4-Nitropyrazole possesses a highly symmetrical structure. Because the nitro group is located at the C4 position, the molecule exhibits pseudo- C2v​ symmetry across the pyrazole ring. The tautomeric shift of the proton between N1 and N2 results in identical structures[1]. Consequently, the nucleophilic nitrogen atoms are chemically equivalent.

  • Causality: Alkylation of 4-nitropyrazole inherently yields a single regioisomer (1-alkyl-4-nitropyrazole) regardless of the base, solvent, or electrophile used[1]. This makes it an ideal, predictable building block for large-scale process chemistry[1].

3-Nitropyrazole: Asymmetry and Steric Control

3-Nitropyrazole exists as a tautomeric mixture of 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole[2]. Deprotonation yields an asymmetric pyrazolate anion. Alkylation typically results in a mixture of 1-alkyl-3-nitropyrazole ( N1 ) and 1-alkyl-5-nitropyrazole ( N2 )[3].

  • Causality: The regioselectivity is governed by a competition between electronic effects and steric hindrance. The bulky nitro group at the C3/C5 position heavily shields the adjacent nitrogen ( N2 )[4]. When using polar aprotic solvents (like DMSO) and mild bases (like K2​CO3​ ), the reaction proceeds via an SN​2 mechanism where the electrophile preferentially attacks the less sterically hindered N1 position[4]. Furthermore, secondary halide substrates decrease the reaction rate, confirming the SN​2 character and the dominance of steric control[4].

G cluster_3nitro 3-Nitropyrazole (Asymmetric) cluster_4nitro 4-Nitropyrazole (Symmetric) N3 3-Nitro-1H-pyrazole (Tautomer A) N5 5-Nitro-1H-pyrazole (Tautomer B) N3->N5 Tautomerization Mix Base + R-X N3->Mix N5->Mix P_N1 1-Alkyl-3-nitropyrazole (Major, Sterically Favored) Mix->P_N1 N1 Attack P_N2 1-Alkyl-5-nitropyrazole (Minor, Hindered) Mix->P_N2 N2 Attack N4 4-Nitro-1H-pyrazole (Symmetrical) Mix4 Base + R-X N4->Mix4 P_N4 1-Alkyl-4-nitropyrazole (Single Regioisomer) Mix4->P_N4 Equivalent Attack

Reaction pathways highlighting symmetry-driven vs. sterically-driven N-alkylation.

Quantitative Data Comparison

The following table synthesizes experimental data from authoritative literature, comparing the performance of both substrates under various alkylation conditions.

SubstrateElectrophileConditions (Base / Solvent / Temp)Total YieldRegioselectivity ( N1 : N2 )Key Observation
3-Nitropyrazole Benzyl bromide K2​CO3​ / DMSO / 25 °C95%10 : 1Polar aprotic solvent enhances N1 selectivity[4].
3-Nitropyrazole Ethyl acrylateNone / DMSO / 25 °C>90%>99.9 : 1Catalyst-free Michael addition yields exclusive N1 [5].
3-Nitropyrazole Isopropyl bromide K2​CO3​ / DMSO / 25 °C80%13 : 1Increased steric bulk of electrophile improves N1 ratio[4].
4-Nitropyrazole Benzyl bromide K2​CO3​ / DMF / 90 °C92%100 : 0Complete regioselectivity due to molecular symmetry[6].
4-Nitropyrazole N-(2-chloroethyl)dibenzylamine K2​CO3​ / MeCN / Reflux85%100 : 0Used in AZD5718 scale-up; avoids isomeric impurities[1].

Strategic Applications in Drug Development

When designing synthetic routes for active pharmaceutical ingredients (APIs), avoiding late-stage regioisomer separation is paramount.

Case Study: AZD5718 Route Design During the process development of the heterocyclic fragment of AZD5718, chemists required a pyrazole amine functionality[1]. Initial routes utilizing 3-substituted pyrazoles suffered from complex acid-base extractions required to separate regioisomeric impurities[1]. By redesigning the route to start with 4-nitropyrazole , the team leveraged its symmetry to perform a desymmetrizing alkylation with N-(2-chloroethyl)dibenzylamine[1]. This reaction was entirely void of regioselective problems, enabling the successful manufacture of over 1000 kg of the product[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of solvent and base is critical to the mechanistic outcomes described above.

Protocol A: Highly Regioselective N1 -Alkylation of 3-Nitropyrazole

Objective: Maximize the N1 isomer yield by utilizing steric hindrance and polar aprotic conditions[4].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, add 3-nitropyrazole (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv)[4].

  • Solvent Addition: Suspend the mixture in anhydrous DMSO (approx. 0.5 M concentration). Causality: DMSO solvates the potassium cation, leaving a highly reactive, naked pyrazolate anion[4].

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature (25 °C).

  • Reaction Monitoring: Stir for 12–24 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with distilled water (5x volume of DMSO) to precipitate the product or extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMSO.

  • Validation & Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography. The N1 isomer will typically elute faster than the trace N2 isomer due to differences in dipole moment. Verify the N1 structure via 2D NMR (NOESY/HMBC)[6].

Protocol B: Symmetrical N-Alkylation of 4-Nitropyrazole

Objective: High-yielding, robust alkylation without the need for regioisomer separation[6].

  • Preparation: Place 4-nitropyrazole (1.0 equiv) and anhydrous K2​CO3​ (2.3 equiv) into a Schlenk flask[6]. Evacuate and backfill with argon three times[6].

  • Reaction Setup: Inject anhydrous DMF (8 mL per 1 g of substrate) and the corresponding alkyl bromide (1.3 equiv) via syringe[6].

  • Heating: Heat the mixture to 90 °C for 8 hours[6]. Causality: The elevated temperature accelerates the SN​2 displacement without risking isomeric scrambling, as only one product can form[6].

  • Workup: Cool to room temperature, concentrate under vacuum to remove the majority of DMF, and wash the crude mass with water[6]. Extract with chloroform or ethyl acetate[6].

  • Validation: Dry the organic phase ( Na2​SO4​ ), filter, and evaporate[6]. The crude product is often pure enough for subsequent steps, but can be passed through a short silica plug (heptane/ethyl acetate) if necessary[6].

Workflow Step1 1. Deprotonation (K2CO3 in DMSO/DMF) Step2 2. Electrophile Addition (Alkyl Halide, 25-90°C) Step1->Step2 Step3 3. SN2 Alkylation (Steric/Symmetry Control) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Standardized experimental workflow for the N-alkylation of nitropyrazoles.

References

  • Dalinger, I. L., et al. "N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan." Chemistry of Heterocyclic Compounds, 2015.[Link]

  • Wang, Z., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ACS Publications, 2022.[Link]

  • Liu, Y., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[Link]

  • Mistry, H., et al. "Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction." Organic Process Research & Development, 2021.[Link]

  • Kitanosono, T., et al. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry, 2014.[Link]

Sources

Validation

FTIR analysis and peak assignment of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Comprehensive FTIR Analysis and Peak Assignment of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole: A Methodological Comparison Guide Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive FTIR Analysis and Peak Assignment of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole: A Methodological Comparison Guide

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural verification of synthesized organic molecules. For complex heterocyclic compounds like 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, FTIR provides definitive confirmation of key functional groups: the pyrazole core, the nitro moiety, and the cyclopropylmethyl substituent.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet)—and provide a self-validating framework for the spectral assignment of this specific compound.

Strategic Modality Comparison: ATR-FTIR vs. Transmission (KBr)

When characterizing novel pyrazole derivatives, selecting the correct FTIR sampling technique is as critical as the analysis itself. The choice dictates the resolution, relative peak intensities, and potential spectral artifacts.

  • Attenuated Total Reflectance (ATR-FTIR)

    • Mechanism: Relies on an evanescent wave penetrating the sample when pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

    • Performance: ATR is the premier choice for rapid, non-destructive screening. However, because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks at the lower end of the spectrum (such as the symmetric NO₂ stretch) will appear artificially more intense than high-frequency peaks (like the cyclopropyl C-H stretches) when compared to standard transmission spectra[1].

  • Transmission FTIR (KBr Pellet)

    • Mechanism: The sample is diluted and pressed into an IR-transparent potassium bromide (KBr) matrix.

    • Performance: This remains the gold standard for high-resolution structural elucidation and library matching. It provides true relative peak intensities, which is vital for resolving the overlapping bands in the 1500–1600 cm⁻¹ region where pyrazole ring stretches and asymmetric nitro stretches co-exist[2][3]. The primary drawback is KBr's hygroscopic nature; moisture uptake can introduce a broad artifact peak at ~3400 cm⁻¹[2].

Causality Insight: Because 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole lacks any N-H or O-H bonds, a flat baseline in the 3300–3500 cm⁻¹ region is expected. If a broad peak appears here during KBr analysis, it immediately serves as an internal validation failure, indicating matrix hydration rather than a sample feature.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate built-in validation checks to guarantee that the resulting spectra are artifacts-free.

Protocol A: High-Resolution KBr Pellet Transmission
  • Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours prior to use.

    • Causality: Eliminates adsorbed water to prevent the ~3400 cm⁻¹ hydroxyl artifact[2].

  • Homogenization: Combine 1–2 mg of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole with 100 mg of dried KBr in an agate mortar. Grind vigorously until the particle size is visually uniform and <2 µm.

    • Causality: Particles larger than the mid-IR analytical wavelengths (2–10 µm) cause severe Mie scattering, which manifests as a sloping, distorted baseline[1].

  • Pelletization: Transfer the powder to a 13 mm die and press under 10 tons of force for 2 minutes under a vacuum.

    • Causality: The high pressure and vacuum fuse the KBr into a continuous crystalline lattice, eliminating air pockets that scatter light and reduce transmittance[2].

  • System Validation: Before analyzing the peak regions, inspect the baseline at 2500 cm⁻¹. If the baseline transmittance is <80% or exhibits a severe slope, the pellet contains micro-fractures or oversized particles. Discard and re-grind.

Protocol B: Rapid ATR-FTIR Analysis
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and collect an ambient background spectrum.

  • Sample Application: Place ~2 mg of the neat solid sample directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the system software indicates optimal contact.

    • Causality: The evanescent wave only penetrates 0.5–2 µm into the solid. Inadequate pressure results in poor optical contact, leading to a degraded signal-to-noise ratio and missing peaks[4].

  • System Validation: Apply an automated ATR-correction algorithm post-acquisition. This mathematically normalizes the wavelength-dependent intensities, allowing the data to be directly compared against transmission-based reference libraries.

Quantitative Spectral Data: Peak Assignment

The structural verification of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole relies on identifying the distinct vibrational modes of its three core structural units. The expected quantitative assignments are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Nitro Group (-NO₂) Asymmetric NO₂ Stretch1530 – 1560Highly intense peak; primary indicator of the nitro substituent at the C3 position[5][6].
Nitro Group (-NO₂) Symmetric NO₂ Stretch1330 – 1360Sharp, distinct peak; confirms the presence of the nitro group alongside the asymmetric stretch[5][6].
Cyclopropylmethyl Cyclopropyl C-H Stretch2900 – 2925Identifies the strained three-membered ring system. Often appears alongside standard aliphatic -CH₂- stretches[7][8].
Cyclopropylmethyl Aliphatic C-H Stretch2850 – 2950Confirms the methylene (-CH₂-) linker connecting the pyrazole N1 to the cyclopropyl ring.
Pyrazole Ring C=N and C=C Stretches1500 – 1600Confirms the aromatic heterocyclic core. May partially overlap with the asymmetric NO₂ band[9][10].
Pyrazole Ring In-plane Ring Deformation1000 – 1100Secondary confirmation of the intact pyrazole architecture.

Analytical Workflow

The following decision matrix outlines the logical progression for selecting the appropriate FTIR modality based on the analytical objective for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

FTIR_Workflow Start Sample: 1-(cyclopropylmethyl) -3-nitro-1H-pyrazole Decision Select Analytical Objective Start->Decision ATR ATR-FTIR Modality (Routine QC / Rapid) Decision->ATR Speed & Non-destructive KBr Transmission Modality (High-Res / Publication) Decision->KBr True Relative Intensities PrepATR Direct Application to Diamond/ZnSe Crystal ATR->PrepATR PrepKBr Homogenize with KBr (1:100) Press at 10 Tons KBr->PrepKBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Acquisition PrepKBr->Acquisition Analysis Peak Assignment (Nitro, Pyrazole, Cyclopropyl) Acquisition->Analysis

Analytical workflow for FTIR modality selection and peak assignment.

References

  • Application of FT-IR Spectroscopy for Investigation of Pink Water Remediation by Pine Bark The Open Biotechnology Journal[Link]

  • Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Hydrochloride Tablets Biomedres.us[Link]

  • FTIR: Transmission vs ATR spectroscopy Specac Ltd[Link]

  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Kintek Press[Link]

  • Study of the Interfacial Interaction Performance of Branched Bonding Agents and CL-20 MDPI[Link]

Sources

Comparative

A Comparative Crystallographic Guide to 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole and its Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates not only its physical properties but also its biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates not only its physical properties but also its biological activity and interactions with target macromolecules. This guide provides a comprehensive comparative analysis of the anticipated X-ray crystallographic data for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole , a compound of interest in medicinal chemistry, by contextualizing it with the known crystal structures of its analogs. While a definitive crystal structure for this specific molecule is not publicly available, we can, with high confidence, predict its key structural features and packing motifs by examining closely related compounds.

This guide will delve into the expected molecular geometry, the influence of its distinct substituents—the flexible cyclopropylmethyl group and the electron-withdrawing nitro group—and how these features are likely to govern its solid-state architecture. We will also provide a standardized experimental protocol for obtaining single-crystal X-ray diffraction data, should a researcher successfully crystallize this compound.

The Pyrazole Core and the Influence of Nitro Substitution

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its planarity and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold in medicinal chemistry.[1] The introduction of a nitro group at the C3 position, as in our target molecule and its parent, 3-nitro-1H-pyrazole , significantly influences the electronic properties and geometry of the ring.

The crystal structure of 3-nitro-1H-pyrazole (CCDC entry 124927) serves as our foundational reference.[2] In this structure, the pyrazole ring is essentially planar. The nitro group is a strong electron-withdrawing group, which affects the bond lengths within the pyrazole ring and participates in intermolecular interactions.

Comparative Analysis of Key Structural Features

To build a comprehensive picture of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, we will compare the structural features of our reference compounds. The following table summarizes key crystallographic parameters for relevant analogs.

Parameter3-nitro-1H-pyrazole[2]1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid[3]3-(3,4-dinitro-1H-pyrazol-5-yl)-4-nitrofurazan[4]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
Key Intermolecular Interactions N-H···O hydrogen bonds, π-π stackingO-H···N hydrogen bonds, C-H···O interactionsC-H···O hydrogen bonds, O···O contacts
Dihedral Angle (Pyrazole-Nitro) ~0° (planar)52.2°-

From this data, we can infer several key aspects of our target molecule's structure.

The Impact of the N1-Substituent: The Cyclopropylmethyl Group

The most significant structural deviation from our primary reference is the presence of the cyclopropylmethyl group at the N1 position. This substituent introduces several key features:

  • Conformational Flexibility: Unlike a simple methyl group, the cyclopropylmethyl moiety has multiple rotatable bonds (N1-CH₂ and CH₂-cyclopropyl). This flexibility will likely lead to a preferred conformation in the solid state that optimizes crystal packing. The torsion angles defining the orientation of the cyclopropyl group relative to the pyrazole ring will be a critical determinant of the overall molecular shape.

  • Steric Hindrance: The bulk of the cyclopropylmethyl group will sterically influence the packing of molecules in the crystal lattice. It is likely to prevent the close co-planar stacking observed in simpler, unsubstituted pyrazoles.

  • Intermolecular Interactions: The aliphatic C-H bonds of the cyclopropylmethyl group can act as weak hydrogen bond donors, potentially forming C-H···O or C-H···N interactions with the nitro group or the pyrazole ring of neighboring molecules, respectively.

The following diagram illustrates the key rotational degrees of freedom in 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole.

Caption: Conformational flexibility of the cyclopropylmethyl group.

The Role of the Nitro Group in Crystal Packing

The nitro group is a powerful director of crystal packing due to its strong hydrogen bond accepting capability and its participation in other weak interactions. In the absence of the N1-H donor found in 3-nitro-1H-pyrazole, the primary intermolecular interactions involving the nitro group in our target molecule will likely be:

  • C-H···O Hydrogen Bonds: As mentioned, the aliphatic C-H bonds from the cyclopropylmethyl group and the aromatic C-H bonds from the pyrazole ring can form weak hydrogen bonds with the oxygen atoms of the nitro group.

  • π-π Stacking: The electron-deficient nature of the nitro-substituted pyrazole ring may promote offset π-π stacking interactions with neighboring pyrazole rings.

  • n→π* Interactions: The lone pair of electrons on one of the nitro group's oxygen atoms may interact with the π-system of an adjacent pyrazole ring.

The interplay of these interactions will dictate the overall supramolecular assembly. The diagram below illustrates the likely network of intermolecular interactions.

G cluster_0 Molecule A cluster_1 Molecule B A 1-(cyclopropylmethyl)- 3-nitro-1H-pyrazole B 1-(cyclopropylmethyl)- 3-nitro-1H-pyrazole A->B C-H···O Hydrogen Bonds (Cyclopropylmethyl to Nitro) A->B C-H···N Hydrogen Bonds (Pyrazole to Pyrazole) A->B π-π Stacking (Pyrazole to Pyrazole)

Caption: Potential intermolecular interactions in the crystal lattice.

Experimental Protocol for Crystal Structure Determination

For researchers who succeed in obtaining single crystals of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, the following generalized protocol for single-crystal X-ray diffraction is recommended.[1]

Synthesis and Crystallization

A plausible synthetic route to 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole involves the N-alkylation of 3-nitro-1H-pyrazole with cyclopropylmethyl bromide.

  • Synthesis: To a solution of 3-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) to deprotonate the pyrazole ring.

  • Add cyclopropylmethyl bromide dropwise to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes).

Single-Crystal X-ray Diffraction Workflow

The following workflow outlines the key steps in determining the crystal structure.[1]

G cluster_workflow X-ray Crystallography Workflow start Obtain Single Crystal mount Mount Crystal on Goniometer start->mount data_collection Data Collection (X-ray Diffractometer) mount->data_collection processing Data Processing (Unit Cell & Space Group Determination) data_collection->processing solve Structure Solution (Direct or Patterson Methods) processing->solve refine Structure Refinement (Least-Squares Minimization) solve->refine validate Validation and Analysis (CIF File Generation) refine->validate end Final Crystal Structure validate->end

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods. This initial model is refined using full-matrix least-squares procedures.

  • Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the molecular conformation and crystal packing.

Conclusion

While the definitive crystal structure of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole remains to be determined, a comparative analysis of its structural analogs provides a robust framework for predicting its solid-state properties. We anticipate a structure where the flexible cyclopropylmethyl group plays a key role in dictating the overall molecular conformation and sterically influencing the crystal packing. The electron-withdrawing nitro group, a potent hydrogen bond acceptor, will likely be a primary driver of the intermolecular interactions, favoring C-H···O bonds.

The insights and protocols presented in this guide are intended to aid researchers in the synthesis, crystallization, and structural elucidation of this and related pyrazole derivatives. A definitive crystal structure would be a valuable addition to the Cambridge Structural Database and would provide crucial data for structure-activity relationship studies in the ongoing development of novel pyrazole-based therapeutics.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI.
  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4.
  • Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. Acta Crystallographica Section E.
  • 3-Nitropyrazole. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(cyclopropylmethyl)-3-nitro-1H-pyrazole proper disposal procedures

Professional Waste Management and Disposal Protocol for 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole As drug development professionals and synthetic chemists scale up the synthesis of complex active pharmaceutical ingredien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Professional Waste Management and Disposal Protocol for 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

As drug development professionals and synthetic chemists scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of specialized heterocyclic intermediates becomes a critical operational and regulatory priority. 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS: 1003013-15-7) is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutics[1].

However, the presence of both a pyrazole core and a nitro functional group requires stringent, causality-driven disposal protocols. Nitro-heterocycles pose specific environmental and safety risks, including potential energetic decomposition profiles under extreme conditions and the release of toxic nitrogen oxides (NOx) upon improper combustion[2]. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound in a professional laboratory setting.

Part 1: Hazard Profiling & Physicochemical Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the waste material. The disposal of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is dictated by three primary factors:

  • The Nitro Group (-NO2): Nitroaromatics and nitro-heterocycles can act as mild oxidizing agents and may react exothermically with strong reducing agents. Complete thermal destruction requires high-temperature incineration to prevent the formation of toxic environmental pollutants.

  • The Pyrazole Ring: Heterocyclic rings are highly stable. Chemical neutralization (e.g., bleach oxidation) is often incomplete and can generate secondary toxic byproducts. Therefore, in-house chemical degradation is strictly contraindicated.

  • Lipophilicity: The cyclopropylmethyl substituent increases the lipophilicity of the molecule, meaning it will readily partition into organic solvents and poses a risk of bioaccumulation if released into aqueous waste streams.

Quantitative Waste Profiling Data
ParameterSpecification / ClassificationOperational Implication
Compound Name 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazoleStandardize nomenclature on all waste manifests.
CAS Registry Number 1003013-15-7Essential for licensed waste contractor profiling[1].
Waste Stream Category Non-Halogenated Organic Waste (Nitrogenous)Must be segregated from halogenated solvents unless dissolved in them (e.g., DCM).
Primary Incompatibilities Strong reducing agents, strong bases, alkali metalsSegregate from hydride waste (e.g., LiAlH4, NaBH4) to prevent exothermic reduction.
Recommended Disposal High-Temperature Incineration (>1000°C)Requires professional disposal facilities equipped with NOx flue gas scrubbers.

Part 2: Self-Validating Disposal Methodology

This protocol relies on a self-validating system: each step contains a built-in verification check to ensure the integrity of the waste management process. Never attempt to chemically neutralize or treat nitro-pyrazole derivatives in-house.

Step 1: Segregation and Compatibility Assessment
  • Procedure: Identify the physical state of the 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole waste. If it is a solid powder (e.g., expired reagent, recrystallization crop), it must be kept in its original container or transferred to a dedicated solid organic waste bin. If it is in solution, identify the solvent.

  • Causality: Mixing nitrogen-rich organic compounds with incompatible waste streams (like concentrated acids or heavy metal catalysts) can trigger unforeseen catalytic decomposition.

  • Validation Check: Before adding to a liquid waste carboy, verify the solvent compatibility matrix. Ensure the receiving container is designated strictly for "Non-Halogenated Organics" (if dissolved in EtOAc, MeOH, etc.) or "Halogenated Organics" (if dissolved in DCM or Chloroform).

Step 2: Containment and PPE
  • Procedure: Operators must don standard professional laboratory PPE: chemical-resistant gloves (Nitrile, minimum 4 mil thickness), safety goggles, and a flame-retardant lab coat. Transfer operations must occur within a certified chemical fume hood. Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers for waste accumulation.

  • Causality: HDPE and glass provide superior chemical resistance against organic solvents and prevent the leaching or degradation of the container over time.

  • Validation Check: Inspect the waste container for micro-fractures or compromised threading before use. Ensure the container is seated within a secondary containment tray capable of holding 110% of the primary vessel's volume.

Step 3: Satellite Accumulation and Labeling
  • Procedure: Cap the waste container securely (do not leave funnels in the neck). Affix a standardized hazardous waste label immediately. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Irritant").

  • Causality: Regulatory bodies (such as the EPA under RCRA guidelines) mandate strict labeling to prevent mixing errors at the terminal incineration facility, which relies on accurate manifests to balance the fuel-to-waste ratio in their kilns.

  • Validation Check: Cross-reference the label with the laboratory's digital waste inventory log. Ensure the accumulation start date is clearly visible.

Step 4: Terminal Disposal via Licensed Contractor
  • Procedure: Once the satellite accumulation container is full (or reaches the regulatory time limit, typically 90 to 180 days depending on generator status), transfer it to the central hazardous waste storage area. Contract a licensed hazardous waste management firm for pickup.

  • Causality: Complete mineralization of the nitro-pyrazole core requires specialized rotary kiln incinerators operating above 1000°C, coupled with alkaline scrubbers to neutralize the resulting nitrogen dioxide (NO2) and nitric oxide (NO) gases.

  • Validation Check: Obtain and archive the Certificate of Destruction (CoD) from the waste contractor to close the chain of custody.

Part 3: Operational Workflow Visualization

The following diagram maps the logical flow of the disposal process, highlighting the critical transition from in-lab handling to professional destruction.

G Gen Waste Generation (Solid or Solvent Mixture) Seg Waste Segregation (Check Incompatibilities) Gen->Seg Assess State & Solvent Cont Containment & Labeling (HDPE/Glass in Fume Hood) Seg->Cont Transfer Safely Store Satellite Accumulation (Secondary Containment) Cont->Store Log Inventory & Date Disp Professional Incineration (High-Temp + NOx Scrubbing) Store->Disp Licensed Contractor Pickup

Standardized laboratory workflow for the safe disposal of nitro-pyrazole derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version)". National Academies Press (US).[Link]

Sources

Handling

Personal protective equipment for handling 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Advanced Safety and Handling Protocol for 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole As drug development and organic synthesis increasingly rely on functionalized heterocyclic building blocks, compounds like 1-(cyclopropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

As drug development and organic synthesis increasingly rely on functionalized heterocyclic building blocks, compounds like 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS: 1003013-15-7) have become critical intermediates[1]. The integration of a cyclopropylmethyl group with a nitro-pyrazole core provides unique steric and electronic properties useful in medicinal chemistry. However, the presence of the nitro-heterocyclic moiety necessitates rigorous, standardized safety protocols to mitigate risks associated with toxicity, skin sensitization, and potential thermal instability[2].

This guide provides drug development professionals and laboratory scientists with the essential logistical, operational, and disposal frameworks required to handle this compound safely within a professional laboratory environment.

Chemical Hazard Profile & Causality-Driven PPE Selection

When handling nitro-pyrazole derivatives, Personal Protective Equipment (PPE) must be selected not just for basic compliance, but based on the specific physicochemical mechanisms of the hazard. Nitroaromatics and nitroheterocycles can often permeate standard permeable barriers and act as skin sensitizers.

Table 1: Quantitative PPE Specifications and Mechanistic Reasoning

PPE CategorySpecificationMechanistic Reasoning (Causality)
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended for solution handling.Standard latex offers poor resistance to organic solvents often used to dissolve pyrazoles. Nitrile provides a superior barrier against the permeation of lipophilic nitro-compounds.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Nitro-compounds can cause severe ocular irritation and potential corneal damage upon contact. Safety glasses lack the necessary orbital seal to prevent dust or splash ingress.
Body Protection Flame-resistant (FR) laboratory coat (e.g., Nomex) with fitted cuffs.The nitro group ( −NO2​ ) introduces potential energetic properties if subjected to extreme heat or friction. FR coats mitigate secondary risks during exothermic synthetic steps.
Respiratory N95/FFP3 particulate respirator (if weighing outside a controlled airflow environment).Fine powders of nitro-pyrazoles pose an inhalation hazard. The primary engineering control is a fume hood, but respirators act as a secondary defense against aerosolized particulates.

Operational Workflow: Safe Handling and Transfer

The following protocol outlines the self-validating system for safely weighing and transferring 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. Every step is designed to minimize static generation and particulate aerosolization.

Step-by-Step Methodology: Precision Weighing and Transfer

  • Engineering Control Verification: Before initiating the procedure, verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

    • Causality: This specific velocity range ensures the efficient capture of fine chemical dust without creating turbulent eddies that could blow the powder out of the sash.

  • PPE Donning & Area Preparation: Don the specified nitrile gloves, chemical splash goggles, and FR lab coat. Clear the analytical balance area of any incompatible materials (particularly strong reducing agents, which can react violently with nitro groups).

  • Static Mitigation: Place an anti-static weighing boat on the balance and tare it. Ground the spatula before use.

    • Causality: Nitro-heterocycles in powder form can accumulate static charge, causing the material to repel from the spatula and aerosolize. Anti-static tools prevent uncontrolled dispersion.

  • Material Transfer: Carefully transfer the required mass of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole from the source container to the weighing boat. Keep the source container closed when not actively transferring.

  • Decontamination: Once the transfer is complete and the material is sealed in its reaction vessel, wipe down the balance pan, spatulas, and surrounding hood surface with a solvent-dampened wipe (e.g., isopropanol or ethanol).

  • Waste Segregation: Dispose of the contaminated wipes immediately into a designated solid hazardous waste container.

Logistical Disposal Plan

The disposal of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole and its associated waste streams must strictly adhere to environmental health and safety (EHS) guidelines to prevent environmental contamination and dangerous cross-reactions.

  • Solid Waste: Any unreacted solid material, contaminated weighing boats, and cleaning wipes must be placed in a clearly labeled, sealable container designated for "Hazardous Solid Waste - Nitrogenous Organics." Do not mix with heavy metal waste or strong reducing agents.

  • Liquid Waste: If the compound is dissolved in an organic solvent during an experiment, the resulting solution must be collected in a compatible high-density polyethylene (HDPE) carboy.

    • If dissolved in non-halogenated solvents (e.g., ethyl acetate, methanol), route to "Non-Halogenated Organic Waste."

    • If dissolved in halogenated solvents (e.g., dichloromethane), route to "Halogenated Organic Waste."

  • EHS Handoff: Ensure all waste containers are securely capped, secondarily contained, and logged into the institutional EHS inventory system for professional incineration.

Visualizing the Safety Architecture

The following diagram illustrates the logical progression of safety protocols, ensuring that researchers follow a validated, linear pathway from risk assessment to final disposal.

G A 1. Risk Assessment & Protocol Review B 2. Don PPE (Nitrile, Goggles, FR Coat) A->B C 3. Fume Hood Handling & Transfer B->C D 4. Decontamination & Waste Segregation C->D E 5. EHS Collection & Incineration D->E

Workflow for safe handling and disposal of nitro-pyrazole derivatives.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-nitro-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.